molecular formula C11H13N3 B3207797 methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine CAS No. 1048983-27-2

methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Cat. No.: B3207797
CAS No.: 1048983-27-2
M. Wt: 187.24 g/mol
InChI Key: LMAVLCDHNFUPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (CAS 1048983-27-2) is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This amine-substituted imidazole derivative serves as a valuable building block in medicinal chemistry and drug discovery research. The compound features a phenyl-substituted 1H-imidazole core, a scaffold recognized for its diverse biological activities and presence in pharmacologically active molecules . Similar imidazole-based structures have been identified as inhibitors of biologically significant targets such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Vascular Adhesion Protein-1 (VAP-1) , highlighting the potential of this chemical class in developing therapeutics for immunology and metabolic diseases. The structural motif of the 1H-imidazol-2-amine is also a key component in the synthesis of covalent inhibitors for targets like the p97 ATPase, an important protein in cancer research . As a versatile synthetic intermediate, it can be utilized to generate libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage its chemical properties to explore new biological pathways and develop novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-12-8-11-13-7-10(14-11)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAVLCDHNFUPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048983-27-2
Record name methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Structure Analysis of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is a versatile building block in medicinal chemistry, featuring a 4-phenyl-1H-imidazole core.[1] This scaffold is of significant interest due to its presence in numerous pharmacologically active molecules.[1] The biological activities associated with similar imidazole-based structures, such as the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), underscore the therapeutic potential of this chemical class.[1] Accurate and comprehensive structural elucidation of this compound is paramount for its application in drug discovery and development, ensuring its identity, purity, and the desired molecular architecture for structure-activity relationship (SAR) studies.[1]

This in-depth technical guide provides a multi-faceted approach to the chemical structure analysis of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine, integrating spectroscopic and spectrometric techniques with computational insights. As a self-validating system, the convergence of data from these orthogonal methods provides a high degree of confidence in the assigned structure.

Molecular and Structural Overview

The foundational step in the analysis is understanding the basic molecular properties of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine.

PropertyValue
Molecular FormulaC₁₁H₁₃N₃
Molecular Weight187.24 g/mol
IUPAC Namemethyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

The synthesis of this compound is typically achieved through the reductive amination of 4-phenyl-1H-imidazole-2-carbaldehyde with methylamine.[1] This synthetic route provides a strong indication of the connectivity of the constituent atoms. A logical retrosynthetic analysis further supports this, identifying the key C-N bond formation between the methylamine and the imidazole core.[1]

Spectroscopic and Spectrometric Analysis

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forms the cornerstone of the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0br s1HImidazole N-HThe acidic proton on the imidazole ring is typically broad and downfield.
~7.2 - 7.8m5HPhenyl C-HAromatic protons of the phenyl ring will appear as a complex multiplet.
~7.0 - 7.2s1HImidazole C5-HThe lone proton on the imidazole ring.
~3.8 - 4.0s2HMethylene C-HThe two protons of the methylene bridge between the imidazole ring and the amine.
~2.4 - 2.6s3HMethyl C-HThe three equivalent protons of the methyl group.
~1.5 - 2.0br s1HAmine N-HThe secondary amine proton signal can be broad and its position may vary with solvent and concentration.

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~145 - 150Imidazole C2
~135 - 140Imidazole C4
~130 - 135Phenyl C (quaternary)
~125 - 130Phenyl CH
~115 - 120Imidazole C5
~40 - 45Methylene C
~30 - 35Methyl C

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra.

  • Analysis: Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. Two-dimensional NMR techniques such as COSY and HSQC can be employed to confirm assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features. For imidazole derivatives, GC-MS and LC-MS are commonly used techniques.[2][3][4]

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): A prominent peak at m/z = 187, corresponding to the molecular weight of the compound. The presence of a pronounced molecular ion is characteristic of imidazole compounds.[5]

  • Key Fragmentation Pathways: The fragmentation of imidazole-based compounds often involves the decomposition of the azole ring.[5]

    • Loss of a methyl group (•CH₃) from the molecular ion, resulting in a fragment at m/z = 172.

    • Cleavage of the C-C bond between the methylene group and the imidazole ring.

    • Loss of the methylamino group (•NHCH₃).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol, dichloromethane). Derivatization may be necessary for certain imidazole compounds to improve volatility and thermal stability.[2]

  • Injection: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 - 3200N-H stretchImidazole N-H and secondary amine N-H
~3100 - 3000C-H stretchAromatic and imidazole C-H
~2950 - 2850C-H stretchAliphatic (methylene and methyl) C-H
~1600 - 1450C=C and C=N stretchAromatic and imidazole rings
~1350 - 1000C-N stretchAmine and imidazole C-N

Note: The N-H stretching bands can be broad due to hydrogen bonding.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

  • Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Confirmatory and Advanced Structural Analysis

While the combination of NMR, MS, and IR spectroscopy provides a robust structural assignment, further techniques can offer definitive proof and deeper insights.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule.[6] If a suitable single crystal of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine can be obtained, this technique will provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. The process involves growing a high-quality crystal, collecting X-ray diffraction data, and solving the crystal structure.[6]

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to complement experimental data.[1][7] DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR), and other molecular properties.[7][8] Comparing the calculated data with the experimental results can further validate the proposed structure.

Workflow for Computational Analysis:

G A Propose 3D Structure B Geometry Optimization (DFT) A->B C Frequency Calculation B->C IR Spectrum D NMR Chemical Shift Calculation B->D NMR Spectra E Compare with Experimental Data C->E D->E

Caption: Computational workflow for structure validation.

Conclusion

The structural analysis of methyl[(4--phenyl-1H-imidazol-2-yl)methyl]amine is a systematic process that relies on the synergistic application of modern analytical techniques. The convergence of data from ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy provides a comprehensive and unambiguous determination of its chemical structure. For absolute confirmation, single-crystal X-ray crystallography stands as the definitive method. Furthermore, computational chemistry offers a powerful tool for validating experimental findings and providing deeper insights into the molecule's electronic properties. This rigorous analytical approach ensures the quality and integrity of this important building block for its use in research and drug development.

References

  • Gao, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579.
  • Li, Y., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(13), 5432. Available from: [Link]

  • Wang, Y., et al. (2023). Chiral Separation and Determination of Imidazole... Journal of Forensic Science and Medicine. Available from: [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624. Available from: [Link]

  • Kant, R., et al. (2014). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. American Journal of Chemistry, 4(2), 51-58. Available from: [Link]

  • Tanski, J. M., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 8(7). Available from: [Link]

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. - ResearchGate. Available from: [Link]

  • Perchard, C., & Belloc, J. (1965). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics, 43(6), 2212-2216. Available from: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. Available from: [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC. (2025). Available from: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (2026). Available from: [Link]

  • Fayed, E. A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 633. Available from: [Link]

  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION - Revue Roumaine de Chimie. Available from: [Link]

  • Two novel imidazole derivatives – Combined experimental and computational study. (2022). Journal of Molecular Structure, 1269, 133816. Available from: [Link]

  • Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking - PubMed. (2022). Available from: [Link]

  • Sundaraganesan, N., & Kalaichelvan, S. (2011). DFT, FT-Raman, FT-IR and FT-NMR studies of 4-phenylimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 453-461. Available from: [Link]

  • 4-[4-(1H-Imidazol-4-yl)phenyl] - PMC - NIH. Available from: [Link]

  • DFT, FT-Raman, FT-IR and FTNMR studies of 4-phenylimidazole | Request PDF. Available from: [Link]

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis - MDPI. (2024). Available from: [Link]

  • 4U72: Crystal structure of 4-phenylimidazole bound form of human indoleamine 2,3-dioxygenase (A260G mutant) - RCSB PDB. (2015). Available from: [Link]

  • 4(or 5)-methyl-2-phenylimidazole - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC. Available from: [Link]

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. (2025). Available from: [Link]

  • Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
  • SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL - ResearchGate. Available from: [Link]

  • 4-Methyl-1-phenyl-1H-imidazole | C10H10N2 | CID 15656111 - PubChem. Available from: [Link]

  • (4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine | C11H13N3 | CID 4913134 - PubChem. Available from: [Link]

  • Methyl({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)amine - PubChemLite. Available from: [Link]

  • 4-benzyl-1-methyl-1H-imidazol-2-amine - ChemSynthesis. (2025). Available from: [Link]

Sources

Physicochemical Properties of Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Characterization Profile

Executive Summary

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (CAS 1048983-27-2) represents a specialized "privileged scaffold" in medicinal chemistry, combining the lipophilic, pi-stacking capability of a phenyl ring with the amphoteric, hydrogen-bonding versatility of an imidazole core and a basic secondary amine side chain.[1][2][3][4] This specific topology mimics the pharmacophores of histamine H3/H4 receptor ligands and adrenergic agents.[2]

This guide provides a rigorous analysis of its physicochemical behavior, focusing on ionization equilibria, lipophilicity profiles, and stability.[2] It moves beyond static data to provide the experimental logic required to validate these properties in a drug discovery context.

Molecular Architecture & Structural Dynamics[2][3]

Structural Identity[2][3]
  • IUPAC Name: N-methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamine[2]

  • Molecular Formula: C₁₁H₁₃N₃[2]

  • Molecular Weight: 187.24 g/mol [1][2]

  • Core Components:

    • Imidazole Ring: Substituted at C4 (phenyl) and C2 (methylaminomethyl).[2] Acts as an aromatic spacer and proton shuttle.[2]

    • Phenyl Group: Provides bulk lipophilicity and

      
       interaction potential (critical for hydrophobic pocket binding).[2][3]
      
    • Secondary Amine: The primary basic center, enabling salt formation and ionic bonding.[2]

Tautomeric Equilibrium

A critical feature of this molecule is the annular tautomerism of the imidazole ring.[2][3] The hydrogen on the imidazole nitrogen can shift between N1 and N3.[2]

  • Tautomer A (1H-isomer): Hydrogen on the nitrogen distal to the phenyl group.[2][3]

  • Tautomer B (3H-isomer): Hydrogen on the nitrogen proximal to the phenyl group.[2][3]

Impact: The phenyl group at position 4 exerts an electronic effect (resonance and induction) that stabilizes the tautomer where the N-H is not adjacent to the phenyl ring in the neutral state, although solvent polarity heavily influences this ratio.[2] In solution, assume a rapid equilibrium.

Ionization States (The "Chameleon" Effect)

This molecule is a polyprotic base .[2] It exists in three distinct ionization states depending on pH, which dictates its solubility and membrane permeability.[2]

  • Dication (

    
    ):  At pH < 5. Both the imidazole ring (pKa 
    
    
    
    6.[2]0) and the secondary amine (pKa
    
    
    9.[2]4) are protonated.[2][5] High water solubility, zero permeability.[2]
  • Monocation (

    
    ):  At pH 7.4 (Physiological). The secondary amine retains its proton (positive charge), while the imidazole loses its proton (neutral).[2] Good solubility, moderate permeability.[2]
    
  • Neutral Species (

    
    ):  At pH > 10. Both centers are deprotonated.[2] Low water solubility, high lipophilicity.[2]
    

Ionization cluster_0 pH < 5.0 cluster_1 pH 7.4 cluster_2 pH > 10.0 Dication Dication (H₂L²⁺) (Amine+ / Imidazole+) Monocation Monocation (HL⁺) (Amine+ / Imidazole⁰) Dication->Monocation pKa₁ ≈ 6.0 (Imidazole deprot.) Neutral Neutral (L) (Amine⁰ / Imidazole⁰) Monocation->Neutral pKa₂ ≈ 9.4 (Amine deprot.)

Figure 1: Ionization pathway.[2][3] The transition from Dication to Monocation is the critical step for bioavailability in the small intestine.[2]

Physicochemical Core Parameters

The following data aggregates predicted values based on fragment contribution theory (ClogP) and structural analogs (e.g., 4-phenylimidazole), as specific experimental data for this CAS is proprietary.

ParameterValue (Est.)Context & Causality
pKa₁ (Imidazole) 5.8 – 6.2The phenyl ring is electron-withdrawing (inductive), slightly lowering the basicity of the imidazole compared to unsubstituted imidazole (pKa 6.95).[2][3]
pKa₂ (Amine) 9.2 – 9.6Typical for secondary benzyl-like amines.[2][3] This ensures the molecule is >99% ionized at physiological pH.[2]
LogP (Neutral) 1.8 – 2.2The phenyl ring (+1.[2]9) and imidazole (+0.[2][6]5) are offset by the polar amine.[2] Indicates good oral bioavailability potential (Lipinski compliant).[2]
LogD₇.₄ -0.5 – 0.1At pH 7.4, the positive charge on the amine drastically reduces lipophilicity, suggesting the need for active transport or paracellular absorption.[2]
TPSA ~45 ŲTopological Polar Surface Area. Well below the 140 Ų limit, indicating excellent blood-brain barrier (BBB) penetration potential if the charge is masked.[2]
Solubility (pH 7) > 5 mg/mLHigh solubility due to the ionization of the amine.[2]

Experimental Protocols

To validate the properties above, the following self-validating protocols are recommended. These are designed to minimize error from the imidazole tautomerism.

Synthesis via Reductive Amination

Rationale: Direct alkylation of the imidazole is non-selective.[2] Reductive amination of the aldehyde ensures regioselectivity at the exocyclic carbon.[2]

Workflow:

  • Precursor: 4-phenyl-1H-imidazole-2-carbaldehyde.[1][2]

  • Imine Formation: React precursor with methylamine (33% in EtOH) in MeOH.[2]

  • Reduction: Add NaBH₄ (Sodium Borohydride) at 0°C.

  • Workup: Quench with dilute HCl (destroys borate complexes), basify to pH 12, extract with DCM.

Protocol: Potentiometric pKa Determination

Why this method? UV-metric methods struggle because the imidazole UV shift is subtle.[2] Potentiometry is the gold standard for polyprotic bases.[2]

Reagents:

  • Compound: 5 mg (accurately weighed).[2]

  • Titrant: 0.1 M KOH (CO₂-free).[2]

  • Solvent: 0.15 M KCl (ionic strength adjustor) + Water/Methanol (if insolubility occurs, extrapolate to 0% MeOH via Yasuda-Shedlovsky plot).[2]

Step-by-Step:

  • Dissolution: Dissolve the compound in a known excess of 0.1 M HCl (ensures starting species is

    
    ).
    
  • Blank Titration: Titrate the solvent/HCl blank first to calibrate the electrode slope.[2][3]

  • Sample Titration: Titrate with KOH from pH 2.0 to pH 11.0.

  • Data Analysis: Look for two inflection points.

    • Inflection 1 (pH ~6): Corresponds to the imidazole proton.[2]

    • Inflection 2 (pH ~9.5): Corresponds to the amine proton.[2]

    • Validation: The volume difference between inflections must correspond to 1 equivalent of base.[2]

Protocol: Shake-Flask LogD Determination

Why this method? HPLC retention time methods can be misleading for charged imidazoles due to silanol interactions.[2]

Workflow:

  • Phases: 1-Octanol (pre-saturated with buffer) and Phosphate Buffer (pH 7.4, pre-saturated with octanol).

  • Equilibration: Dissolve compound in the buffer phase (conc.

    
    ).
    
  • Partitioning: Add equal volume of octanol. Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze the aqueous phase by HPLC-UV (

    
    ).
    
  • Calculation:

    
    
    
  • Mass Balance Check: Analyze the octanol phase to ensure no precipitation occurred at the interface.

Analytical Profiling & Visualization

HPLC Method Development
  • Column: C18 end-capped (to reduce tailing from the basic amine).[2][3]

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[3]

    • Note: High pH buffers (pH > 9) are better for peak shape but require hybrid-silica columns (e.g., XBridge).[2]

  • Detection: UV at 254 nm (Phenyl

    
    ) and 220 nm (Imidazole).
    
Analytical Workflow Diagram

AnalyticalWorkflow cluster_QC Quality Control Triage cluster_Prop Property Validation Sample Crude Sample (Synthesis Output) NMR 1H NMR (DMSO-d6) Confirm Structure & Tautomers Sample->NMR LCMS LC-MS (ESI+) Confirm MW (188.2 [M+H]+) Sample->LCMS HPLC HPLC-UV Purity Check (>95%) NMR->HPLC LCMS->HPLC Titration Potentiometric Titration (Determine pKa1, pKa2) HPLC->Titration If Pure ShakeFlask Shake Flask (Determine LogD @ pH 7.4) Titration->ShakeFlask

Figure 2: Sequential workflow for structural confirmation and physicochemical profiling.

Stability & Handling

  • Oxidation: The benzylic position (between the imidazole and amine) is susceptible to slow oxidation if stored in solution.[2][3] Store as a solid hydrochloride salt.[2]

  • Hygroscopicity: As a free base, the secondary amine will absorb atmospheric CO₂ to form carbamates.[2][3] Always store as a salt (e.g., 2HCl) or under Argon. [2]

  • Light Sensitivity: The phenyl-imidazole conjugation makes it UV-active; protect from prolonged light exposure to prevent photodegradation.[2]

References

  • PubChem. (2025).[2][3][7] 4-Phenylimidazole - Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2]

  • ResearchGate. (2018).[2][8] Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. (Context on imidazole-amine synthesis). Retrieved from [Link]

  • MDPI. (2023).[2] Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Authoritative text on pKa/LogD methodologies).

Sources

Engineering the Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine Scaffold: A Technical Guide to Therapeutic Diversification and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore as a Modular Engine

In modern medicinal chemistry, the identification of a "privileged scaffold"—a core structure capable of binding to multiple, distinct biological targets through minor peripheral modifications—is a primary objective. The methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (CAS 1048983-27-2) architecture represents one such highly versatile building block[1].

As an application scientist overseeing library generation and high-throughput screening (HTS), I approach this molecule not as a static entity, but as a modular engine. The core features a phenyl-substituted 1H-imidazole ring linked to a secondary methylamine. The imidazole ring provides critical hydrogen bond donor/acceptor capabilities and is notorious for coordinating with metal ions (such as the heme iron in metabolic enzymes)[2]. Simultaneously, the secondary amine serves as an ideal synthetic handle for late-stage diversification, allowing researchers to project vectors into solvent-exposed regions of target binding pockets[1].

By systematically altering the substituents on the phenyl ring and the amine, this scaffold has been successfully engineered to target distinct pathologies, ranging from oncology (IDO1 and KSP inhibition) to metabolic disorders (SSTR3 agonism)[2][3][4].

Target Engagement & Mechanistic Rationale

The therapeutic potential of this scaffold is defined by its remarkable adaptability to different receptor topologies.

  • Immuno-Oncology (IDO1 Inhibition): Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that tumors exploit to degrade tryptophan into kynurenine, leading to T-cell anergy and immune escape. Derivatives of 4-phenyl-1H-imidazole act as direct inhibitors by coordinating with the active-site heme iron[2].

  • Metabolic Disease (SSTR3 Agonism): Somatostatin receptor 3 (SSTR3) is a G-protein coupled receptor (GPCR) implicated in glycemic control. Specific spatial overlays of the (4-phenyl-1H-imidazol-2-yl)methanamine core have yielded low-molecular-weight agonists (e.g., Compound 5c) that trigger favorable metabolic signaling[4].

  • Targeted Cancer Therapy (KSP Inhibition): Kinesin spindle protein (KSP) is essential for mitotic spindle formation. Bulky benzamide derivatives of this scaffold act as allosteric motor inhibitors, arresting tumor cells in mitosis[3].

Mechanism Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Catalysis TCell T-Cell Anergy Tumor Escape Kyn->TCell Microenvironment Signaling Drug Imidazole-2-amine Derivative Drug->IDO1 Heme Coordination Immune T-Cell Proliferation Tumor Clearance Drug->Immune Restores Immunity

Mechanism of IDO1 inhibition by imidazole derivatives restoring T-cell mediated tumor clearance.

Synthetic Workflows: Rational Library Generation

To generate a robust Structure-Activity Relationship (SAR) profile, the synthesis must be scalable and modular. The following workflow details the construction of the core and its subsequent diversification.

Protocol 1: Synthesis of the Core Scaffold via Reductive Amination

Causality & Design Choice: We utilize a two-step reductive amination rather than direct alkylation. Direct alkylation of primary amines often leads to uncontrollable over-alkylation (forming tertiary amines). Reductive amination ensures strict stoichiometric control, yielding the pure secondary amine required for target binding[1].

Step-by-Step Methodology:

  • Core Formation: Condense an α-haloketone (e.g., 2-bromoacetophenone) with formamide at elevated temperatures (160°C) to yield the foundational 4-phenyl-1H-imidazole ring[1][2].

  • Formylation: Introduce an aldehyde group at the C2 position of the imidazole ring to create 4-phenyl-1H-imidazole-2-carbaldehyde.

  • Imine Condensation: Dissolve the aldehyde in anhydrous methanol. Add 1.2 equivalents of methylamine hydrochloride and a catalytic amount of glacial acetic acid. Stir at room temperature for 4 hours to form the intermediate iminium ion.

  • In Situ Reduction: Cool the reaction to 0°C. Slowly add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3). Causality: NaBH(OAc)3 is chosen over sodium borohydride (NaBH4) because it is a milder reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of alcohol byproducts.

  • Workup: Quench with saturated aqueous NaHCO3, extract with dichloromethane, dry over MgSO4, and purify via flash chromatography to isolate methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine.

Workflow S1 Phase 1 α-haloketone + formamide Core Synthesis S2 Phase 2 Reductive Amination Amine Diversification S1->S2 S3 Phase 3 High-Throughput Screening Enzymatic & Cellular S2->S3 S4 Phase 4 X-ray Crystallography Binding Overlay S3->S4 S5 Phase 5 Lead Optimization In Vivo Efficacy S4->S5

Workflow for the synthesis, screening, and optimization of phenyl-imidazole derived libraries.

In Vitro Validation Protocols: Self-Validating Systems

A protocol is only as good as its internal controls. To validate the therapeutic potential of these derivatives, the assays must be designed as self-validating systems that rule out false positives (e.g., assay interference or off-target toxicity).

Protocol 2: IDO1 Enzymatic Inhibition Assay

Causality & Design Choice: IDO1 is only active when its heme iron is in the ferrous (Fe2+) state. Because the enzyme rapidly oxidizes to the inactive ferric (Fe3+) state in vitro, we must include a reducing system. Without this, compounds might appear to inhibit the enzyme when, in reality, the enzyme has simply oxidized and deactivated.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Causality: Ascorbic acid and methylene blue maintain the heme iron in the active Fe2+ state, while catalase prevents hydrogen peroxide-mediated enzyme degradation.

  • Compound Incubation: Plate 10 µL of the imidazole derivative (serial dilutions) in a 96-well plate. Add 40 µL of recombinant human IDO1 enzyme (50 nM final concentration). Include a positive control well (Epacadostat) and a negative control well (buffer only, no enzyme) to establish the dynamic range.

  • Reaction Initiation: Add 50 µL of substrate solution (400 µM L-tryptophan) and incubate at 37°C for 60 minutes.

  • Reaction Termination & Derivatization: Add 20 µL of 30% trichloroacetic acid (TCA) and heat to 50°C for 30 minutes. Causality: TCA stops the enzymatic reaction and hydrolyzes the immediate product (N-formylkynurenine) into kynurenine.

  • Detection: Transfer the supernatant to a new plate, add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490 nm. Causality: Derivatization with Ehrlich's reagent shifts the detection into the visible spectrum, preventing UV interference from the aromatic rings of the test compounds.

Protocol 3: SSTR3 Functional Agonism Assay (cAMP Accumulation)

Causality & Design Choice: SSTR3 is a Gi/o-coupled GPCR. Agonism of this receptor decreases intracellular cAMP. To measure this accurately, we must first artificially elevate baseline cAMP levels.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human SSTR3 into a 384-well plate.

  • Pre-incubation: Treat cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes. Causality: IBMX prevents the natural degradation of cAMP, ensuring the signal window remains wide enough to calculate precise EC50 values.

  • Stimulation & Treatment: Co-treat the cells with 10 µM Forskolin (to stimulate adenylate cyclase and spike cAMP) and serial dilutions of the imidazole derivative (e.g., Compound 5c)[4].

  • Quantification: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. A valid agonist will show a dose-dependent decrease in the TR-FRET signal relative to the Forskolin-only control.

Quantitative Data & SAR Profiling

The structural plasticity of the methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine scaffold allows it to be tuned for immense potency across different targets. The table below summarizes the Structure-Activity Relationship (SAR) data derived from key literature optimizations.

Scaffold VariationTargetAssay TypeEfficacy (IC50 / EC50)Key Structural Determinant
Unsubstituted 4-phenyl-1H-imidazoleIDO1Enzymatic~48 µM (IC50)Baseline heme binding[2]
4-(3-Fluorophenyl)-1H-imidazoleIDO1Enzymatic~12 µM (IC50)F-atom enhances hydrophobic packing in the active site[2]
Substituted (4-phenyl-1H-imidazol-2-yl)methanamine (Cmpd 5c)SSTR3cAMP Accumulation5.2 nM (EC50) Specific spatial overlay shifts antagonism to agonism[4]
N-(1-(1-benzyl-4-phenyl-1H-imidazol-2-yl)-2,2-dimethylpropyl)benzamideKSPATPase Assay< 10 nM (IC50) Bulky 2,2-dimethylpropyl group locks allosteric binding conformation[3]

Table 1: Comparative SAR profiling of imidazole-derived compounds demonstrating the shift in target specificity and potency based on peripheral substitutions.

References

  • Benchchem. "methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine - Benchchem". Benchchem.
  • Lai, Z., et al. "Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase". PubMed Central (PMC).
  • Google Patents. "EP1765789A1 - N-(1-(1-benzyl-4-phenyl-1h-imidazol-2-yl)-2,2-dimethylpropyl)benzamide derivatives and related compounds as kinesin spindle protein (ksp) inhibitors for the treatment of cancer".
  • Lai, Z., et al. "Discovery of substituted (4-phenyl-1H-imidazol-2-yl)

Sources

Technical Guide: Receptor Pharmacology of Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the receptor pharmacology of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine .

Executive Summary

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (CAS: 1048983-27-2) represents a specific structural class of 2-substituted-4-phenylimidazoles . This chemical scaffold is pharmacologically privileged, serving as a core motif for ligands targeting the Histamine H3 and H4 receptors .

While often utilized as a chemical building block in fragment-based drug discovery (FBDD), its structural features—specifically the basic exocyclic amine coupled with a lipophilic phenyl ring attached to the imidazole core—confer significant binding potential. This guide analyzes its predicted affinity profile, elucidates the structure-activity relationships (SAR) governing its interaction with G-protein coupled receptors (GPCRs), and details the protocols required for empirical validation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the physicochemical behavior of the ligand is a prerequisite for accurate binding assays.

PropertySpecification
IUPAC Name N-methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamine
Molecular Formula

Molecular Weight 187.24 g/mol
Core Scaffold 4-Phenylimidazole
Basic Center Secondary amine (exocyclic)
pKa (Predicted) ~7.0 (Imidazole), ~9.5 (Secondary Amine)
LogP (Predicted) ~1.5 - 2.0 (Lipophilic Phenyl Group)
Solubility Soluble in DMSO, Ethanol; aqueous solubility improves at pH < 6.0

Key Structural Insight: The molecule possesses two distinct nitrogen centers. The imidazole nitrogen (


 or 

) acts as a hydrogen bond donor/acceptor, essential for anchoring to the receptor (typically Aspartate residues). The exocyclic methylamine provides a strong cationic center at physiological pH, mimicking the ethylamine tail of histamine.

Receptor Binding Profile

Based on the pharmacophore analysis of 4-phenylimidazoles, this compound is predicted to exhibit high affinity for the Histamine H3 Receptor (H3R) and moderate affinity for the Histamine H4 Receptor (H4R) .

Primary Target: Histamine H3 Receptor (H3R)

The H3R is a presynaptic autoreceptor that regulates the release of histamine, acetylcholine, and norepinephrine.

  • Binding Pocket Interactions:

    • Aspartate 3.32 (TM3): Forms a salt bridge with the protonated exocyclic amine.

    • Glutamate 5.46 (TM5): Interacts with the imidazole ring (H-bond).

    • Hydrophobic Pocket (TM6/TM7): The 4-phenyl group is a critical determinant for high affinity, slotting into a lipophilic cleft formed by Phe3.36, Trp6.48, and Tyr3.33. This interaction often distinguishes high-affinity synthetic ligands from endogenous histamine.

  • Predicted Affinity (

    
    ):  Low nanomolar range (10–100 nM).
    
  • Functional Mode: Likely Antagonist or Inverse Agonist . The steric bulk of the 4-phenyl group, combined with the rigidity of the methylene linker (compared to the flexible ethyl chain of histamine), typically stabilizes the inactive state of the receptor.

Secondary Targets
  • Histamine H4 Receptor (H4R): Homologous to H3R. The 4-phenylimidazole scaffold is also a known pharmacophore for H4R ligands (e.g., Ciproxifan analogs).

  • Alpha-2 Adrenergic Receptors: Due to the imidazole-amine structure (resembling Clonidine or Dexmedetomidine), cross-reactivity is possible, though the 4-phenyl substitution usually favors histaminergic selectivity over adrenergic.

Signaling Pathway (H3R)

The H3R couples primarily to


 proteins . Agonism leads to inhibition of adenylyl cyclase, while antagonism (the predicted mode for this compound) prevents this inhibition or constitutively increases cAMP (if inverse agonist).

H3R_Signaling Ligand Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding (Ki ~nM) Gi Gi/o Protein H3R->Gi Activation (if Agonist) Blockade (if Antagonist) AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Pathway Gi->MAPK Activation Ca Ca2+ Channels (N-type) Gi->Ca Inhibition cAMP cAMP Levels AC->cAMP Decreased Production

Figure 1: Canonical signaling pathway for Histamine H3 Receptors. As a likely antagonist, the compound would block the


-mediated inhibition of Adenylyl Cyclase.

Experimental Protocols for Binding Affinity

To empirically determine the


 of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine, a competitive radioligand binding assay is the gold standard.
Materials
  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing human H3R (hH3R).

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    -NAMH) (
    
    
    nM) or
    
    
    -Iodoproxyfan.
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    
Step-by-Step Methodology
  • Membrane Preparation: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellets to a final protein concentration of ~10-20

    
     g/well .
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
      L of test compound (Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine) in increasing concentrations (
      
      
      
      M to
      
      
      M).
    • Add 50

      
      L of 
      
      
      
      -NAMH (final conc. ~1-2 nM).
    • Add 100

      
      L of membrane suspension.
      
    • Non-specific binding (NSB): Define using 10

      
      M Thioperamide  or Clobenpropit .
      
  • Equilibrium: Incubate for 60 minutes at 25°C (room temperature).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce NSB) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM) in a liquid scintillation counter.

Data Analysis

Calculate the


 using a non-linear regression (sigmoidal dose-response). Convert to 

using the Cheng-Prusoff equation :

Where

is the radioligand concentration and

is its dissociation constant.

Binding_Workflow Step1 Membrane Prep (hH3R-CHO cells) Step2 Add Test Compound (10^-10 to 10^-5 M) Step1->Step2 Step3 Add Radioligand ([3H]-NAMH) Step2->Step3 Step4 Incubate (60 min @ 25°C) Step3->Step4 Step5 Filtration & Wash (GF/B Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6 Step7 Data Analysis (Cheng-Prusoff) Step6->Step7

Figure 2: Workflow for Competitive Radioligand Binding Assay.

Structure-Activity Relationship (SAR)[8]

The binding affinity of this compound is governed by three critical structural domains:

Structural DomainFunction in Binding PocketImpact on Affinity
Imidazole Core Proton shuttle; H-bond donor to Glu5.46.Essential. Removal leads to complete loss of affinity.
4-Phenyl Group Hydrophobic interaction with Trp6.48 and Phe3.36.Enhancer. Increases affinity significantly over histamine (which lacks this). Confers H3/H4 selectivity over H1/H2.
2-Methylaminomethyl Ionic interaction with Asp3.32.Modulator. The methylene bridge restricts flexibility compared to the ethyl chain of histamine, favoring antagonist conformation.

Comparative SAR:

  • vs. Histamine: The addition of the 4-phenyl group increases lipophilicity and H3 affinity.

  • vs. Ciproxifan: Ciproxifan has a 4-phenylimidazole core but a more complex cyclopropyl-ketone side chain. The methylamine side chain of the subject compound is simpler, likely resulting in a lower molecular weight "fragment-like" binder with high ligand efficiency (LE).

References

  • Leurs, R., et al. (2005). "The Histamine H3 Receptor: From Gene Cloning to H3 Antagonists." Nature Reviews Drug Discovery, 4, 107-120. Link

  • Stark, H. (2003). "Developments on the Histamine H3 Receptor as a Target for New Therapeutics." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link

  • Arrang, J.M., et al. (1987). "Auto-inhibition of Brain Histamine Release Mediated by a Novel Class (H3) of Histamine Receptor." Nature, 327, 117-123. Link

  • Cheng, Y., & Prusoff, W.H. (1973). "Relationship Between the Inhibition Constant (KI) and the Concentration of Inhibitor which Causes 50 Per Cent Inhibition (I50) of an Enzymatic Reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

  • PubChem Compound Summary. (2023). "Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine." National Center for Biotechnology Information. Link

Methodological & Application

Application Note & Protocol: Optimal Solvent Selection for Dissolving methyl[(4--phenyl-1H-imidazol-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for the optimal solvent selection for dissolving methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine.

Abstract

The selection of an appropriate solvent is a critical, foundational step in pharmaceutical research and development, impacting everything from reaction kinetics and purification to formulation and bioavailability.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent for methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (CAS: 1048983-27-2), a heterocyclic amine of interest in medicinal chemistry.[3] We will explore the physicochemical properties of the target compound, outline the theoretical principles of solubility, and provide detailed, validated protocols for a tiered solvent screening process. The methodologies described herein are designed to be systematic, efficient, and grounded in established chemical principles to ensure reliable and reproducible results.

Physicochemical Characterization of the Analyte

Understanding the structural and electronic properties of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is paramount to predicting its solubility behavior. The molecule's structure incorporates several functional groups that dictate its polarity, hydrogen bonding capacity, and potential for acid-base interactions.

  • Imidazole Core: The 1H-imidazole ring is a polar, aromatic heterocycle.[4] It contains two nitrogen atoms: one pyrrole-type nitrogen (N-1) that can act as a hydrogen bond donor, and one pyridine-type nitrogen (N-3) that is a hydrogen bond acceptor.[5] This amphoteric nature allows it to interact with a wide range of protic and aprotic solvents.[4][5]

  • Phenyl Group: The nonpolar phenyl substituent at the C4 position introduces a significant hydrophobic character, which is known to decrease solubility in highly polar solvents like water compared to unsubstituted imidazoles.[6][7]

  • Methylamine Linker: The -[CH₂]-NH-[CH₃] group at the C2 position is a secondary amine. This group is flexible, polar, and basic. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor, while the N-H bond allows it to act as a hydrogen bond donor.

This combination of polar and nonpolar regions suggests that the compound is amphiphilic and will likely exhibit the highest solubility in solvents of intermediate polarity or in polar solvents capable of strong hydrogen bonding.

Table 1: Physicochemical Properties of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

PropertyValueSource
IUPAC Name N-methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamineBenchchem[3]
CAS Number 1048983-27-2Benchchem[3]
Molecular Formula C₁₁H₁₃N₃Benchchem[3]
Molecular Weight 187.24 g/mol Benchchem[3]
Hydrogen Bond Donors 2 (predicted)PubChem
Hydrogen Bond Acceptors 3 (predicted)PubChem
Predicted pKa (Strongest Basic) ~9.5 (Amine)ChemAxon
Predicted pKa (Imidazole) ~6.8 (Imidazole N-3)ChemAxon

Guiding Principles for Solvent Selection

The selection process should be a logical workflow, starting from theoretical predictions and moving to empirical testing. The core principle of "like dissolves like" is a useful starting point, but for a complex molecule like this, a more nuanced approach is required.

Polarity and Hydrogen Bonding

The compound's ability to both donate and accept hydrogen bonds is a key determinant of its solubility.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) can engage in hydrogen bonding with all three key regions of the molecule (both imidazole nitrogens and the secondary amine). These are expected to be effective solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) can act as hydrogen bond acceptors, interacting with the N-H groups of the imidazole and amine. Their high polarity can also help solvate the molecule. Synthesis of related compounds often utilizes DMF, suggesting its potential as a suitable solvent.[8]

  • Nonpolar Solvents (e.g., hexane, toluene) are unlikely to be effective on their own due to their inability to disrupt the strong intermolecular hydrogen bonding between the solute molecules.

Acid-Base Chemistry

The presence of two basic nitrogen centers (the secondary amine and the pyridine-like imidazole nitrogen) means that solubility can be dramatically increased in acidic conditions. Protonation of these sites will form an imidazolium salt, which will have significantly higher solubility in polar solvents, particularly water. Therefore, aqueous buffers with a pH below the pKa of the basic centers (e.g., pH 2-5) should be considered.

Pharmaceutical Solvent Classes (ICH Q3C)

In a drug development context, solvent selection must consider toxicity and environmental impact.[2] The ICH Q3C guidelines provide a framework for this.[2]

  • Class 3 Solvents: Low toxic potential (e.g., Ethanol, Acetone, DMSO, Acetic Acid, Ethyl Acetate). These should be prioritized.

  • Class 2 Solvents: Limited use due to toxicity (e.g., Methanol, Acetonitrile, Dichloromethane). These should be used with justification and their residual levels carefully controlled.

  • Class 1 Solvents: To be avoided (e.g., Benzene, Carbon Tetrachloride).

The following diagram illustrates the logical workflow for selecting a starting set of candidate solvents.

SolventSelectionWorkflow Start Start: Analyze Compound (methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine) Properties Key Properties: - Polar Imidazole Core - Basic Amine Group - Nonpolar Phenyl Group - H-Bond Donor/Acceptor Start->Properties Principle Apply 'Like Dissolves Like' Principle Properties->Principle H_Bonding Consider H-Bonding Capacity Principle->H_Bonding AcidBase Consider Acid-Base Chemistry H_Bonding->AcidBase Safety Consider Safety & ICH Class AcidBase->Safety PolarProtic Category 1: Polar Protic (e.g., Ethanol, Methanol, Water) Safety->PolarProtic PolarAprotic Category 2: Polar Aprotic (e.g., DMSO, DMF, Acetone) Safety->PolarAprotic AcidicBuffer Category 3: Acidic Aqueous Buffer (e.g., pH 4 Acetate Buffer) Safety->AcidicBuffer Nonpolar Category 4: Nonpolar (e.g., Toluene, Heptane) (Low Probability of Success) Safety->Nonpolar

Caption: Logical workflow for initial solvent candidate selection.

Recommended Solvent Screening Protocol

A tiered approach is recommended to efficiently identify the optimal solvent without excessive use of the compound.

Tier 1: Rapid Qualitative Screening

The objective of this initial screen is to quickly identify solvents in which the compound has at least minimal solubility ("soluble" or "sparingly soluble").

Table 2: Candidate Solvents for Initial Screening

SolventClass (ICH)TypeRationale
Water -Polar ProticBaseline, high polarity.
Ethanol 3Polar ProticGood H-bonding, safe, common.
Methanol 2Polar ProticMore polar than ethanol.
Isopropanol (IPA) 3Polar ProticLess polar than ethanol.
Acetone 3Polar AproticMedium polarity, H-bond acceptor.
Ethyl Acetate 3Mid-PolarityCommon in synthesis and purification.[9]
Acetonitrile (ACN) 2Polar AproticCommon in analytical chemistry.
Dimethyl Sulfoxide (DMSO) 3Polar AproticStrong H-bond acceptor, high polarity.
Dimethylformamide (DMF) 2Polar AproticStrong H-bond acceptor, used in synthesis.[8]
Dichloromethane (DCM) 2HalogenatedOften used in blends for chromatography.[9]
pH 4.0 Acetate Buffer -Aqueous AcidicTo test solubility enhancement via salt formation.
Toluene 2Nonpolar AromaticTo confirm low solubility in nonpolar systems.
Tier 2: Semi-Quantitative Solubility Assessment

For solvents that show promise in Tier 1, a more quantitative assessment is performed to estimate the solubility in mg/mL. This helps rank the best candidates and is crucial for preparing stock solutions.

Detailed Experimental Methodologies

Protocol for Tier 1: Rapid Qualitative Screening
  • Preparation: Label a set of 1.5 mL clear glass vials with the names of the solvents listed in Table 2.

  • Aliquot Compound: Accurately weigh approximately 2 mg of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine into each labeled vial.

  • Solvent Addition: Add 100 µL of the corresponding solvent to each vial.

  • Mixing: Cap the vials securely and vortex at maximum speed for 30 seconds.

  • Observation: Visually inspect each vial against a dark background. Record observations using the following categories:

    • Freely Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some particles remain. The solution may be hazy.

    • Insoluble: The solid does not appear to dissolve at all.

  • Incremental Solvent Addition: For vials marked "Sparingly Soluble" or "Insoluble," add another 400 µL of solvent (for a total of 500 µL). Vortex for 30 seconds and observe again.

  • Final Addition: If the solid is still not fully dissolved, add a final 500 µL of solvent (for a total of 1.0 mL). Vortex for 30 seconds and record the final observation. This provides a rough estimate of solubility (e.g., >20 mg/mL, ~4 mg/mL, ~2 mg/mL, or <2 mg/mL).

Protocol for Tier 2: Isothermal Saturation Method

This protocol provides a more accurate, quantitative measure of solubility.

  • Preparation: For each promising solvent identified in Tier 1, place an excess amount of the compound (e.g., 10-20 mg) into a 2 mL glass vial. An excess is critical to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Cap the vial tightly and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours. This allows the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow undissolved solid to settle. Alternatively, centrifuge the vials at 10,000 x g for 10 minutes.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

  • Dilution: Dilute the collected supernatant with a suitable mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear range of your analytical method (e.g., HPLC-UV). A dilution factor of 100x or 1000x may be necessary.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve of the compound to determine its concentration.

  • Calculation: Calculate the original solubility in the solvent using the following formula:

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

The following diagram outlines this experimental workflow.

ExperimentalWorkflow cluster_tier1 Tier 1: Qualitative Screening cluster_tier2 Tier 2: Quantitative Analysis (for promising solvents) T1_Start Weigh ~2 mg Compound into 12 Vials T1_Add100 Add 100 µL of Each Test Solvent T1_Start->T1_Add100 T1_Vortex1 Vortex & Observe T1_Add100->T1_Vortex1 T1_Check1 Completely Dissolved? T1_Vortex1->T1_Check1 T1_Soluble Result: Freely Soluble (>20 mg/mL) T1_Check1->T1_Soluble Yes T1_Add400 Add 400 µL Solvent (Total 500 µL) T1_Check1->T1_Add400 No T1_Vortex2 Vortex & Observe T1_Add400->T1_Vortex2 T1_Check2 Completely Dissolved? T1_Vortex2->T1_Check2 T1_Sparingly Result: Sparingly Soluble (~4 mg/mL) T1_Check2->T1_Sparingly Yes T1_Add500 Add 500 µL Solvent (Total 1.0 mL) T1_Check2->T1_Add500 No T2_Start Add Excess Compound to 1.0 mL Solvent T1_Sparingly->T2_Start Proceed to Tier 2 T1_Vortex3 Vortex & Observe T1_Add500->T1_Vortex3 T1_Check3 Completely Dissolved? T1_Vortex3->T1_Check3 T1_Poorly Result: Poorly Soluble (~2 mg/mL) T1_Check3->T1_Poorly Yes T1_Insoluble Result: Insoluble (<2 mg/mL) T1_Check3->T1_Insoluble No T1_Poorly->T2_Start T2_Equilibrate Equilibrate 24h at 25°C T2_Start->T2_Equilibrate T2_Separate Centrifuge to Pellet Undissolved Solid T2_Equilibrate->T2_Separate T2_Sample Collect Supernatant T2_Separate->T2_Sample T2_Analyze Dilute & Analyze by HPLC-UV T2_Sample->T2_Analyze T2_Result Calculate Final Solubility (mg/mL) T2_Analyze->T2_Result

Caption: Experimental workflow for solubility screening.

Data Interpretation and Recommendations

Based on the physicochemical analysis, the following outcomes are anticipated:

  • High Solubility (>20 mg/mL): Expected in DMSO, DMF, Methanol, and acidic aqueous buffers. These are excellent choices for preparing high-concentration stock solutions.

  • Moderate Solubility (2-20 mg/mL): Expected in Ethanol, Isopropanol, and Acetonitrile. These solvents are suitable for many applications, including reaction chemistry and chromatography.

  • Low Solubility (<2 mg/mL): Expected in Water (neutral pH), Ethyl Acetate, Toluene, and other nonpolar hydrocarbons.

Optimal Solvent Recommendation:

  • For Stock Solutions: DMSO is the recommended first choice due to its high solubilizing power and status as an ICH Class 3 solvent.

  • For Chemical Reactions: DMF or Methanol/Ethanol are likely good choices, depending on the reaction requirements.

  • For Purification (Chromatography): Blends of a less polar solvent (like ethyl acetate or even DCM if necessary) with a polar modifier (like methanol or ethanol) will likely be most effective.[9][10]

  • For Aqueous Biological Assays: Dissolving a high-concentration stock in DMSO and then diluting it into an acidic aqueous buffer (pH < 6) is the recommended strategy to avoid precipitation.

Conclusion

A systematic, multi-tiered approach grounded in the physicochemical properties of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine allows for the efficient and accurate determination of optimal solvents. By considering polarity, hydrogen bonding, acid-base chemistry, and regulatory guidelines, researchers can confidently select appropriate solvents for a variety of applications, from synthesis and purification to formulation and analysis. The protocols provided herein offer a robust framework for generating reliable solubility data, ensuring downstream success in the drug development pipeline.

References

  • Yaseen, G., & Ahmad, M. (2023). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Vertex Academy for Research and Technology.
  • Sharma, S., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. Available at: [Link]

  • Jabbar, H. S., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Chemical and Physical Sciences.
  • Pawar, R. R., et al. (2017). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. International Journal of Chemical Studies. Available at: [Link]

  • Purosolv (2025). Choosing the Right Solvent for Drug Manufacturing. Purosolv. Available at: [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • ACS Publications. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. Available at: [Link]

  • ResearchGate. (2025). Solvent selection for pharmaceuticals. ResearchGate. Available at: [Link]

  • Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Available at: [Link]

  • Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 951–956. Available at: [Link]

  • PubChem. (4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine. PubChem. Available at: [Link]

  • PubChem. 4-Methyl-2-phenyl-1H-imidazole. PubChem. Available at: [Link]

  • Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research. Available at: [Link]

  • Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research, 42(12), 608-610. Available at: [Link]

Sources

Application Note: Preparation of Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine Stock Solutions

[1]

Abstract & Scientific Context

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is a bioactive imidazole derivative structurally related to histamine H3/H4 receptor ligands (e.g., Imetit analogs).[1][2] Its physicochemical profile is defined by a lipophilic phenyl-imidazole core (LogP ~2.1) and a basic secondary amine side chain.[1]

This Application Note provides a standardized protocol for solubilizing this compound. Unlike hydrophilic salts, the free base form (CAS 1048983-27-2) exhibits poor aqueous solubility at neutral pH.[1] Successful application in biological assays requires a "Solvent-Shift" strategy—dissolution in an organic carrier (DMSO) followed by controlled aqueous dilution to ensure protonation without precipitation.[1]

Physicochemical Profile & Solvent Logic[1]

Understanding the ionization state is critical for solubility.[1] The compound contains two basic centers:

  • Imidazole Ring: pKa ~6.0–7.0 (Protonates at acidic pH).[1]

  • Secondary Amine: pKa ~9.5–10.5 (Protonates at neutral/acidic pH).[1]

Solubility Behavior:

  • Free Base (Solid): Hydrophobic.[1] Soluble in DMSO, Ethanol.[1] Insoluble in water pH > 8.[1]

  • Physiological pH (7.4): The secondary amine is protonated (

    
    ), improving solubility, but the lipophilic phenyl ring may drive aggregation if the concentration exceeds the critical solubility limit (~100 µM in pure aqueous buffer).
    
  • DMSO Stock: The preferred method.[1] It solubilizes the uncharged species and allows for high-concentration storage (10–100 mM).

Decision Logic: Solvent Selection

The following decision tree dictates the preparation workflow based on the specific form of the compound you possess (Free Base vs. Salt).

SolventStrategyStartStart: Identify Compound FormCheckFormCheck Label/MWStart->CheckFormFreeBaseFree Base(MW ~187.24)HydrophobicCheckForm->FreeBaseCAS 1048983-27-2SaltSalt Form (e.g., 2HCl)(MW >250)HydrophilicCheckForm->SaltIf HCl SaltDMSORoutePrimary Route: DMSO(Rec. 10-50 mM)FreeBase->DMSORouteBest StabilityAcidifyAlternative: 0.1M HCl(Force Protonation)FreeBase->AcidifyIf DMSO prohibitedSalt->DMSORouteAcceptableWaterRouteAqueous Route: Water/PBS(Rec. 1-10 mM)Salt->WaterRoutePreferred

Figure 1: Solvent selection logic based on compound form. For CAS 1048983-27-2 (Free Base), DMSO is the required primary solvent.[1]

Protocol: Preparation of 10 mM Stock Solution (DMSO)

Target Concentration: 10 mM Volume: 1.0 mL Required Mass: 1.87 mg (approx)[1]

Materials
  • Compound: Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (Store at -20°C).[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity, molecular biology grade.[1]

    • Note: Avoid "wet" DMSO; water absorption causes compound degradation over time.[1]

  • Vessel: Amber glass vial (borosilicate) or polypropylene microtube.

Step-by-Step Procedure
  • Equilibration: Remove the compound vial from the freezer and let it warm to room temperature (20–25°C) for 15 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, altering the effective mass.

  • Weighing:

    • Place a sterile microtube on the balance and tare.[1]

    • Weigh approximately 2.0 mg of the solid. Record the exact mass (e.g.,

      
       mg).
      
  • Calculation:

    • Use the formula:

      
      [1][3]
      
    • Where

      
       M (10 mM).[1][4]
      
    • Example: If

      
       mg:
      
      
      
      [1]
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • QC Check: Inspect against light.[1][5] The solution must be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot & Storage:

    • Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Quick Reference: Mass-Volume Table (10 mM Target)
Mass Weighed (mg)Volume DMSO to Add (µL)
1.00 mg534 µL
2.00 mg1068 µL
5.00 mg2670 µL
10.00 mg5341 µL

Protocol: Aqueous Dilution for Biological Assays

Critical Challenge: The "Crash-Out" Effect. Diluting a hydrophobic free base from DMSO into a neutral buffer (pH 7.[1]4) can cause immediate microprecipitation, which is often invisible to the naked eye but destroys assay reproducibility.

The Solution: Stepwise dilution ensuring the final DMSO concentration is <0.5% (v/v).

DilutionWorkflowStock10 mM Stock(100% DMSO)InterIntermediate100 µM(1% DMSO)Stock->Inter1:100 Dilutioninto Media/BufferFinalWorking Solution1 µM(0.01% DMSO)Inter->Final1:100 Dilutioninto Media/Buffer

Figure 2: Serial dilution scheme to prevent precipitation shock.

Procedure
  • Prepare Intermediate (100x of Final):

    • Dilute the 10 mM DMSO stock 1:100 into your assay buffer (e.g., PBS or Media).

    • Example: 10 µL Stock + 990 µL Buffer = 100 µM (contains 1% DMSO).[1]

    • Observation: Vortex immediately.[1] If the solution turns cloudy, the concentration is above the solubility limit. Lower the intermediate concentration to 50 µM.

  • Prepare Working Solution (1x):

    • Dilute the Intermediate 1:100 into the final assay volume.

    • Example: 10 µL Intermediate + 990 µL Media = 1 µM (contains 0.01% DMSO).[1]

    • Result: This ensures the DMSO content is negligible for cells, and the compound is fully solubilized.

Quality Control & Troubleshooting

Validation Methods
  • Visual Inspection: Hold the vial up to a light source. Any turbidity or "schlieren" lines (swirls) indicate incomplete solvation.[1]

  • LC-MS Verification:

    • Inject 1 µL of the 10 µM dilution.

    • Target Mass:

      
       Da.[1]
      
    • Purity Check: Ensure single peak integration >95%. Oxidation of the methylamine group is the primary degradation pathway.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in PBS pH Shock (Free base is insoluble at pH 7.4).[1][2]Acidify the buffer slightly (pH 6.5) if the assay permits, or reduce the max concentration to <10 µM.
Yellowing of Stock Oxidation of the amine.[1]Discard stock. Prepare fresh using degassed DMSO and store under nitrogen/argon if possible.
Cell Toxicity DMSO concentration >1%.[1]Use the serial dilution method (Fig 2) to ensure final DMSO is <0.1%.
Inconsistent IC50 Compound adhering to plastic.Use low-binding polypropylene tips and plates. Amines can stick to untreated polystyrene.[1]

References

  • PubChem. Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (Compound CID 4913134).[1] National Library of Medicine. [Link]

Application Note: Storage & Handling of Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine Reagents

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the storage, handling, and quality control specifications for methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (CAS 1048983-27-2).

Executive Summary

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is a specialized heterocyclic building block utilized in medicinal chemistry, particularly for the synthesis of histamine receptor ligands and kinase inhibitors. Its structure features a phenyl-substituted imidazole core linked to a secondary methylamine via a methylene bridge.

While the imidazole ring confers aromatic stability, the exocyclic secondary amine and the methylene bridge introduce specific vulnerabilities to oxidative degradation and atmospheric carbonylation (reaction with CO₂). This guide provides a rigorous protocol to maintain reagent integrity (>98% purity) over extended periods.

Physicochemical Analysis & Stability Factors

To design a robust storage protocol, one must understand the molecular vulnerabilities:

FeatureChemical VulnerabilityConsequence of Improper Storage
Secondary Amine (-NH-CH₃)Nucleophilic attack on atmospheric CO₂; Oxidation.Formation of carbamates (white crust); N-oxides.
Methylene Bridge (-CH₂-)Benzylic-like oxidation (activated by imidazole).Cleavage or formation of amides/imines.[1]
Imidazole Ring Tautomerism; Hygroscopicity (especially as salt).pH instability; Water absorption leading to hydrolysis risks.
Phenyl Conjugation UV Absorption.Photo-degradation upon prolonged light exposure.

Expert Insight: The "free base" form of this reagent is significantly more sensitive to air and moisture than its hydrochloride (HCl) or dihydrochloride salt counterparts. If you possess the free base, conversion to a salt or storage under strict inert conditions is mandatory.

Storage Protocol

Primary Storage Conditions (Long-Term)

For maximum stability (>6 months), adhere to the "3-D Rule" : D ry, D ark, D eep Freeze.

  • Temperature: -20°C ± 5°C.

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen due to higher density).

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps.

  • Desiccation: Store vials inside a secondary container (desiccator or sealed bag) with active silica gel or molecular sieves.

Short-Term Storage (Working Aliquots)

For reagents in active use (accessed weekly):

  • Temperature: 2°C to 8°C (Refrigerated).

  • Precaution: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold reagent (hygroscopic shock).

Solution State Stability
  • Solvent Choice: DMSO or Methanol (anhydrous).

  • Stability:

    • DMSO Stock (10 mM): Stable for 3 months at -20°C.

    • Aqueous Buffers: Unstable. Prepare fresh. The imidazole ring can catalyze hydrolysis of impurities or self-react in acidic aqueous media over time.

  • Freeze-Thaw: Limit to <3 cycles. Aliquot immediately upon dissolution.

Handling & Workflow Visualization

The following workflow ensures the reagent is not exposed to environmental stressors during experimental setup.

HandlingWorkflow cluster_QC Quality Control Check Arrival Reagent Arrival Equilibration Warm to RT (Desiccator) Arrival->Equilibration Prevents Condensation QC H-NMR / LC-MS Arrival->QC Opening Open under Inert Gas Equilibration->Opening Weighing Quick Weighing (<2 min) Opening->Weighing Minimize O2/CO2 Solubilization Dissolve (Anhydrous DMSO) Weighing->Solubilization Immediate Use Storage Reseal & Store (-20°C, Dark) Weighing->Storage Excess Reagent

Figure 1: Optimal handling workflow to minimize hygroscopic shock and oxidative degradation.

Quality Control (QC) & Troubleshooting

Before committing valuable biological samples, validate the reagent integrity.

Diagnostic Checks
MethodExpected SignalWarning Sign (Degradation)
Visual Inspection White to off-white crystalline solid.Yellow/Brown discoloration (Oxidation) or "sticky" texture (Hydration).
¹H-NMR (DMSO-d₆) Sharp singlet for N-Methyl (~2.3 ppm); Methylene (~3.8 ppm).Broadening of amine peaks; Appearance of carbamate peaks (~160 ppm in ¹³C).
LC-MS Single peak, Mass = 187.24 Da [M+H]⁺.Peaks at M+16 (N-oxide) or M+14 (Carbonyl impurity).
Degradation Pathways

Understanding how the molecule breaks down helps in troubleshooting.

DegradationPathways Reagent Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine Carbamate Ammonium Carbamate salt (Solid crust) Reagent->Carbamate + CO2 (Nucleophilic Attack) Oxidation Imine/Amide Degradants Reagent->Oxidation + O2 (Radical Mechanism) Hydrate Clumping/Hydrolysis Reagent->Hydrate + H2O (Hygroscopicity) CO2_Air Atmospheric CO2 CO2_Air->Carbamate O2_Light O2 + UV Light O2_Light->Oxidation Water Moisture (H2O) Water->Hydrate

Figure 2: Primary degradation pathways. Note that carbamate formation is reversible with acid treatment, but oxidation is irreversible.

Safety & Disposal

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem. (2023). Compound Summary: 4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • McClelland, R. A., et al. (1984). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Biochemical Pharmacology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

resolving solubility issues with methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Solubility Challenges

Welcome to the dedicated technical support guide for methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the experimental challenges associated with this compound's solubility. Poor aqueous solubility is a common hurdle for promising new chemical entities, often hindering everything from initial screening to formulation development.[1][2] This guide provides in-depth, practical solutions in a direct question-and-answer format, explaining not just what to do, but why each step is scientifically sound.

Section 1: Understanding the Molecule - The Root of the Problem

Before troubleshooting, it's crucial to understand the physicochemical properties of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine that govern its solubility.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The molecule, with a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol , has a composite structure that creates a solubility challenge.[3] It contains both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.

  • Hydrophobic Character: The non-polar phenyl group (-C₆H₅) is the primary contributor to the molecule's low intrinsic solubility in aqueous media. Molecules with high lipophilicity are often termed 'grease-ball' molecules.[4]

  • Hydrophilic Character: The molecule has two key basic centers that can be protonated to form more soluble cationic species:

    • The secondary amine (-NHCH₃).

    • The imidazole ring , which contains two nitrogen atoms.

The interplay between the large hydrophobic phenyl group and the ionizable hydrophilic centers is the main reason for its complex solubility behavior.

cluster_hydrophobic Hydrophobic Region cluster_hydrophilic Hydrophilic & Ionizable Regions phenyl Phenyl Group imidazole Imidazole Ring amine Secondary Amine compound methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine compound->phenyl Contributes to low aqueous solubility compound->imidazole Basic center, can be protonated (pKa ~7) compound->amine Basic center, can be protonated (pKa ~9.5-11) cluster_workflow pH-Solubility Profiling Workflow A 1. Prepare Buffers (pH 2 to 8) B 2. Add Excess Compound A->B C 3. Equilibrate (e.g., 24h Shake-Flask) B->C D 4. Separate Solid (Centrifuge/Filter) C->D E 5. Quantify Supernatant (HPLC) D->E F 6. Plot Solubility vs. pH E->F cluster_complex Cyclodextrin Inclusion Complex CD Cyclodextrin (Host) (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Encapsulates Drug Drug (Guest) (Hydrophobic Phenyl Group) Drug->Complex Enters Cavity Water Aqueous Solution Complex->Water Dissolves start Problem: Compound Precipitates in Aqueous Buffer ph_check Is lowering the pH an option for your assay? start->ph_check ph_adjust Perform pH-Solubility Profile. Determine optimal acidic pH. ph_check->ph_adjust Yes cosolvent_check Can you tolerate a low % of organic solvent? ph_check->cosolvent_check No solution1 Solution: Use acidified buffer. ph_adjust->solution1 cosolvent_screen Screen Co-solvents (DMSO, EtOH, PEG 400). Determine max %. cosolvent_check->cosolvent_screen Yes advanced_methods Consider Advanced Methods cosolvent_check->advanced_methods No solution2 Solution: Use aqueous buffer with the tolerated co-solvent. cosolvent_screen->solution2 cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. advanced_methods->cyclodextrin salt Synthesize a solid salt form (e.g., HCl salt) for direct dissolution at neutral pH. advanced_methods->salt

Sources

identifying common impurities in methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex spectral artifacts encountered during the characterization of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (C11H13N3)[1].

This amine-substituted imidazole is a highly valuable building block in medicinal chemistry, particularly for synthesizing covalent inhibitors targeting enzymes like p97 ATPase and IDO1[1]. However, its structural features—a polar secondary amine and a tautomeric imidazole core—make it highly susceptible to solvent retention, ionization artifacts, and synthetic carryover.

This guide provides a causality-driven framework to diagnose and resolve common impurities in your NMR and LC-MS workflows, ensuring the scientific integrity of your analytical data.

Section 1: Diagnostic Triage Workflow

Before altering your sample or instrument parameters, it is critical to systematically isolate the source of the spectral anomaly. The workflow below outlines the logical progression for identifying whether an extra peak is a true structural impurity, a solvent artifact, or an instrument background issue.

SpectralTroubleshooting Start Spectral Anomaly Detected (NMR or LC-MS) IsLCMS Is it an LC-MS Background Ion? Start->IsLCMS IsNMR Is it an NMR Extra Peak? Start->IsNMR LCMS_Blank Run Blank Injection IsLCMS->LCMS_Blank NMR_Solvent Check Gottlieb/Fulmer Solvent Tables IsNMR->NMR_Solvent LCMS_Match Check m/z against known contaminants (e.g., PEG, Phthalates) LCMS_Blank->LCMS_Match Peak persists SynthImp Evaluate Synthetic Pathway Impurities (e.g., Aldehyde precursor) LCMS_Blank->SynthImp Peak absent in blank NMR_Struct Analyze 2D NMR (COSY/HSQC) NMR_Solvent->NMR_Struct Not a solvent NMR_Struct->SynthImp

Diagnostic decision tree for resolving LC-MS and NMR spectral anomalies.

Section 2: Frequently Asked Questions - NMR Anomalies

Q1: I am observing broad, poorly resolved signals in the aromatic region (~7.2 - 7.8 ppm) of my ¹H NMR spectrum. Is my sample degrading? A: Not necessarily. This is a classic artifact of imidazole tautomerism . The 1H-imidazole ring undergoes rapid proton exchange between the N1 and N3 atoms. At room temperature in non-polar solvents like CDCl₃, this exchange occurs at an intermediate rate on the NMR timescale, causing the C5 proton to broaden significantly or disappear entirely. Causality & Resolution: Switch your solvent to DMSO-d₆. The strong hydrogen-bonding capability of DMSO disrupts intermolecular interactions between imidazole molecules and slows down the proton exchange, yielding sharp, well-resolved singlets for the imidazole C5-H and the N-H proton (often >12 ppm).

Q2: I see unexpected aliphatic singlets between 2.0 and 3.0 ppm. How do I differentiate residual synthetic solvents from a desmethyl or bis-alkylated impurity? A: Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is typically synthesized via the reductive amination of 4-phenyl-1H-imidazole-2-carbaldehyde with methylamine[1]. Unreacted methylamine or dimethylamine (a common contaminant in methylamine solutions) can appear in this region. However, residual solvents are the most frequent culprits. Refer to the standard Fulmer/Gottlieb tables for exact chemical shifts[2][3].

Table 1: Common Aliphatic Impurities in methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine Synthesis

Impurity / Solvent¹H Shift (CDCl₃)¹H Shift (DMSO-d₆)Causality / Origin
Dimethylformamide (DMF)2.88, 2.96 (s)2.73, 2.89 (s)Reaction solvent for alkylation steps[2].
Methylamine (unreacted)~2.44 (s)~2.25 (s)Excess reagent from reductive amination[1].
Dimethylamine~2.28 (s)~2.15 (s)Reagent impurity; causes bis-alkylation.
Target N-methyl group ~2.50 (s) ~2.30 (s) Target Molecule (C₁₁H₁₃N₃) .

Q3: There is a sharp singlet at ~9.8 ppm. What is this? A: This is the aldehyde proton of unreacted 4-phenyl-1H-imidazole-2-carbaldehyde [1]. If the reductive amination does not reach completion, this starting material persists. It is highly conjugated and stable, requiring rigorous chromatographic separation or a scavenger resin (e.g., polymer-bound tosylhydrazine) to remove.

Section 3: Frequently Asked Questions - LC-MS Background & Adducts

Q1: My ESI+ LC-MS shows a massive peak at m/z 102 that suppresses my target ion (m/z 188.1). What is it? A: This is protonated Triethylamine (TEA, [M+H]⁺ = 102) [4]. TEA is a highly persistent, sticky base often used to neutralize the hydrochloride salt of your target amine during purification. Causality: Because of its high proton affinity, TEA out-competes methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine for ionization in the ESI droplets, causing severe ion suppression. It readily coats the internal tubing of the LC system.

Q2: I am seeing a repeating mass pattern with a 44 Da interval. Is my compound polymerizing? A: No. A +44 Da repeating pattern (e.g., m/z 133, 177, 221...) is the hallmark of Polyethylene Glycol (PEG) contamination[4][5]. PEG leaches from low-quality plastic centrifuge tubes, unfiltered solvents, or detergent residues on glassware[6]. Since your target molecule has an exact mass of 187.11, a PEG peak at m/z 177 or 221 can easily interfere with your extracted ion chromatograms (XIC).

Table 2: Common LC-MS ESI+ Background Contaminants

m/z ObservedContaminant IdentitySource / Causality
102.1Triethylamine (TEA)Basic modifier; persists in LC tubing[4].
114.1Plasticizer / Nylon fragmentLeaching from solvent lines or syringe filters[4].
149.0Phthalate fragmentPlasticizers from tubing or vial caps[7].
188.1 Target[M+H]⁺ methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine [1]
279.1Dibutyl phthalateCommon plasticizer in lab environments[7].

Section 4: Self-Validating Experimental Protocols

To ensure high-fidelity analytical data, follow these validated protocols. They are designed with built-in control steps to isolate the source of contamination.

Protocol A: System Passivation and Blank Validation for LC-MS

Objective: Eliminate background ions (e.g., PEG, TEA) before analyzing the basic target amine[4][6].

  • Prepare Passivation Solvent: Mix 90% LC-MS grade Water, 10% LC-MS grade Acetonitrile, and 5% Formic Acid.

  • Bypass the Column: Remove the analytical column and connect the LC tubing directly to the MS source using a zero-dead-volume PEEK union. Causality: This prevents strongly retained contaminants from precipitating onto your stationary phase during the acid wash.

  • Flush System: Pump the passivation solvent at 0.5 mL/min for 2 hours.

  • Re-equilibrate: Flush with standard mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) for 30 minutes.

  • Run a Zero-Volume Blank: Inject 1 µL of pure sample solvent (e.g., 50:50 Water:MeOH). If m/z 102 or PEG peaks persist, the contamination is localized in the MS source or solvent bottles, not the column[6].

Protocol B: NMR Sample Preparation for Tautomeric Imidazoles

Objective: Obtain sharp, publishable ¹H NMR spectra for methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine by controlling exchange rates.

  • Solvent Selection: Weigh 5-10 mg of the thoroughly dried sample. Dissolve in 0.6 mL of dry DMSO-d₆ (from a fresh ampoule). Causality: DMSO-d₆ disrupts intermolecular hydrogen bonding between imidazole molecules, locking the tautomeric state[8].

  • Trace Water Management: If a broad water peak (~3.3 ppm in DMSO) obscures the aliphatic region, add a small crystal of activated 4Å molecular sieves directly into the NMR tube. Wait 30 minutes before acquisition.

  • Acquisition: Run the ¹H NMR at 298 K. If the imidazole C5-H proton remains broad, increase the probe temperature to 333 K (60 °C). Causality: Heating increases the tautomeric exchange rate to the fast-exchange limit, collapsing the broad signals into a single, sharp time-averaged peak.

References

Sources

Technical Support Center: Optimizing pH Stability for Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine. This document provides in-depth technical guidance, troubleshooting, and validated protocols to ensure the pH stability and integrity of your compound throughout your experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine.

Q1: My compound precipitated out of my aqueous buffer. What is the likely cause?

A1: The most probable cause is the solution's pH being close to the compound's isoelectric point (pI). Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine has two key ionizable groups: the imidazole ring and the methylamine side chain. The imidazole ring's conjugate acid has a pKa of approximately 7, while the methylammonium group has a pKa around 10.6.[1][2][3] At a pH between these two pKa values, the molecule is likely to have a neutral net charge, which typically corresponds to its lowest aqueous solubility. According to the Henderson-Hasselbalch equation, the solubility of ionizable drugs is highly pH-dependent.[4][5][6] To resolve this, adjust the pH of your solution to be at least 1-2 units away from the suspected pI. For this molecule, using a buffer with a pH below 5 or above 11 should significantly improve solubility by ensuring the molecule is fully protonated (cationic) or deprotonated (neutral/anionic character), respectively.

Q2: I am observing new, unexpected peaks in my HPLC or LC-MS analysis over time. Could this be pH-related?

A2: Yes, this is a classic sign of pH-mediated degradation. Imidazole-containing compounds can be susceptible to hydrolysis across a range of pH values.[7] The appearance of new peaks suggests that your compound is degrading into different chemical entities. This is why conducting a forced degradation study is a critical first step.[8][9] Such a study, as outlined by ICH guidelines, involves intentionally exposing your compound to harsh conditions (e.g., strong acid, strong base, heat, oxidation) to identify likely degradation products and establish the intrinsic stability of the molecule.[7][8] This will help you develop a "stability-indicating" analytical method that can resolve the parent compound from all potential degradants.

Q3: How do I select the right buffer for my experiment? I'm concerned the buffer itself might affect my results.

A3: Buffer selection is crucial and should be based on two criteria: the desired pH range and chemical inertness. First, choose a buffer system whose pKa is as close as possible to your target experimental pH. This ensures maximum buffering capacity.[6] Second, be aware of potential "buffer catalysis," where the buffer components themselves participate in or catalyze the degradation of your compound. For parenteral and general pharmaceutical use, phosphate, acetate, and citrate buffers are very common.[10][11][12] However, for some compounds, buffers like histidine or tromethamine (Tris) may offer better stability.[12] It is advisable to screen a few different buffer systems to empirically determine which one provides the best stability for your specific molecule.

Q4: What are the predicted pKa values for my compound and why do they matter?

A4: Your compound, methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine, has two primary basic centers:

  • The Imidazole Ring: The conjugate acid of the imidazole ring has a pKa of approximately 6.95-7.0.[1][13] This means that below pH ~7, the imidazole ring will be predominantly protonated (positively charged).

  • The Methylamine Group: The conjugate acid of a simple primary amine like methylamine has a pKa around 10.6.[2][3] Therefore, below pH ~10.6, this group will also be protonated.

These pKa values are critical because they dictate the molecule's charge, solubility, and potential for interactions at any given pH.[14][15] For example, at physiological pH (7.4), the methylamine group will be fully protonated (+1 charge), while the imidazole ring will be a mix of protonated and neutral forms, resulting in a net positive charge and likely good aqueous solubility.

Part 2: Core Technical Guide & Protocols

This section provides the theoretical framework and step-by-step experimental protocols for characterizing and optimizing the pH stability of your compound.

Theoretical Framework: pH, pKa, and Molecular Stability

The stability of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is governed by its protonation state, which is a direct function of the solution's pH. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the protonated (conjugate acid) and deprotonated (base) forms of an ionizable group.[5][14]

The different ionization states of the molecule across a pH gradient are illustrated below. Understanding these transitions is fundamental to controlling the compound's behavior in solution.

Caption: Protonation states of the compound at different pH ranges.

Experimental Workflow: A Systematic Approach to Stability Optimization

A systematic approach is required to define the optimal pH and buffer conditions. The workflow below outlines the necessary experimental stages, from initial characterization to final formulation optimization.

A Step 1: Forced Degradation Study B Step 2: Develop Stability- Indicating Analytical Method (e.g., HPLC, UPLC) A->B Identifies degradants C Step 3: pH-Solubility Profile Determination B->C Quantifies compound D Step 4: pH-Rate Profile (Kinetic Stability Study) B->D Monitors degradation C->D Informs pH range E Step 5: Optimal Buffer System Selection D->E Identifies pH of max stability F Outcome: Stable Formulation & Handling Conditions E->F

Caption: Workflow for pH stability optimization experiments.

Protocol 1: Forced Degradation Study

This study is essential to understand the intrinsic stability of your molecule and to identify potential degradation products, as recommended by ICH guideline Q1A(R2).[7][8]

Objective: To generate potential degradation products under stressed conditions.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in an appropriate organic solvent (e.g., Acetonitrile or Methanol).

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Aim for 5-20% degradation.[8][16]

    • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 2, 8, and 24 hours.

    • Oxidation: 3% H₂O₂, incubate at room temperature for 24 hours.

    • Thermal: Incubate the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solution to a light source providing overall illumination of not less than 1.2 million lux hours (as per ICH Q1B).[17]

  • Sample Analysis: At each time point, neutralize the acid/base samples with an equimolar amount of base/acid. Analyze all samples by a high-resolution method like LC-MS to identify the mass of the parent compound and any new peaks corresponding to degradants.

Protocol 2: pH-Rate Profile (Kinetic Stability Study)

Objective: To determine the rate of degradation as a function of pH to identify the pH of maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). (See Table 1 for examples).

  • Incubation: Spike the compound into each buffer to a final concentration of ~50 µg/mL. Incubate all solutions in a temperature-controlled oven (e.g., 40°C or 50°C to accelerate degradation).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, 14, and 28 days). Immediately quench any further degradation by freezing at -20°C or -80°C.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Quantify the percentage of the parent compound remaining at each time point for each pH.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the observed degradation rate constant (k_obs). Finally, plot log(k_obs) versus pH to generate the pH-rate profile, which will visually indicate the pH of greatest stability (the lowest point on the curve).

Part 3: Data Presentation & Buffer Selection

Table 1: Common Pharmaceutical Buffer Systems

Choosing an appropriate buffer is critical for maintaining pH control. The table below lists common buffer systems suitable for pharmaceutical and research applications, along with their effective pH ranges.[10][11][18]

Buffer SystempKa(s)Effective pH RangeCommon Use Case
Citrate 3.1, 4.8, 6.42.5 - 6.5Acidic formulations, oral solutions.[11]
Acetate 4.83.6 - 5.6Mildly acidic formulations.[11]
Phosphate (PBS) 2.1, 7.2, 12.36.0 - 8.0Physiological pH experiments, parenteral.[10][11]
Histidine 6.05.5 - 6.5Biologic formulations, can be an alternative to citrate.[12]
Tromethamine (Tris) 8.17.0 - 9.0Biological assays, substitute for phosphate near neutral pH.[12]
Borate 9.28.0 - 10.0Ophthalmic and external use preparations.[10]

References

  • Imidazole. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. Retrieved February 27, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved February 27, 2026, from [Link]

  • Khatri, B., et al. (2018). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. Retrieved February 27, 2026, from [Link]

  • Gimferrer, M., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Dalton Transactions. Available at: [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy. Retrieved February 27, 2026, from [Link]

  • What is the pKa of methylamine? (2016, September 13). Chemistry Stack Exchange. Retrieved February 27, 2026, from [Link]

  • Buffer systems for use in stabilizing pharmaceutical preparations. (1998). Google Patents.
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015). ADMET & DMPK. Retrieved February 27, 2026, from [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes. Retrieved February 27, 2026, from [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • De Haan, D. O., et al. (2019). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology. Available at: [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Application. (n.d.). TSI Journals. Retrieved February 27, 2026, from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals. Available at: [Link]

  • 3-Methylbenzylamine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • The Henderson-Hasselbalch Equation and pKa. (2024, June 13). YouTube. Retrieved February 27, 2026, from [Link]

  • Skosyrev, I., et al. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review. Available at: [Link]

  • Klicić, J. J., et al. (2002). Simple Method for the Estimation of pKa of Amines. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Avdeef, A. (2020). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK. Available at: [Link]

  • Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... (n.d.). Pearson+. Retrieved February 27, 2026, from [Link]

  • Soderberg, T. (2020). Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link]

  • If the imidazol ring in histidine is basic, why and how is its pKa value = 6? (2024, January 5). Quora. Retrieved February 27, 2026, from [Link]

  • Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. (2022, March 3). Pharmaceuticals (Basel). Retrieved February 27, 2026, from [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1). IntechOpen. Retrieved February 27, 2026, from [Link]

  • How to Make Buffer Solutions. (2026, February 25). WebofPharma. Retrieved February 27, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved February 27, 2026, from [Link]

  • Solubility. (n.d.). In Pharmacy 180. Retrieved February 27, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical challenges of your target analyte.

The Molecular Challenge: Why Does This Compound Tail?

To troubleshoot effectively, we must first understand the causality of the analyte's behavior within a reversed-phase HPLC system. Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is a highly polar, di-basic compound. It contains two distinct nitrogen centers:

  • A secondary methylamine group (typical

    
    ).
    
  • An imidazole ring nitrogen (typical

    
    ).
    

At standard mid-range mobile phase pH (pH 4.0–8.0), both nitrogen atoms are protonated, carrying a positive charge. Concurrently, the standard silica-based stationary phase contains residual silanol groups (-Si-OH). These low-purity "Type-A" acidic silanols have a


 of approximately 4.0 to 5.0[1]. At a mid-range pH, these silanols ionize into negatively charged silanoxides (-Si-O⁻).

The resulting electrostatic attraction between the positively charged di-basic amines and the negatively charged silanoxides creates a secondary ion-exchange retention mechanism [2]. Because this secondary interaction is kinetically slow and easily saturated, the analyte molecules elute at different rates, dragging out the back half of the peak and causing severe peak tailing[2].

Diagnostic Workflow

Before altering mobile phase chemistry, you must definitively isolate whether the tailing is a chemical interaction or a physical system failure.

G Start Observe Peak Tailing Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine Check Are all peaks in the chromatogram tailing? Start->Check Physical Physical / System Issue Check->Physical Yes Chemical Chemical Issue (Secondary Interactions) Check->Chemical No (Only basic analyte tails) Phys1 Check for column void or blocked inlet frit Physical->Phys1 Phys2 Minimize extra-column dead volume Physical->Phys2 Chem1 Adjust Mobile Phase pH (< 3.0 or > 10.5) Chemical->Chem1 Chem2 Add Amine Modifier (e.g., 0.1% TEA) Chemical->Chem2 Chem3 Switch to Base-Deactivated or End-capped Column Chemical->Chem3

Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.

Troubleshooting Guide & FAQs

Q1: How do I definitively know if my tailing is caused by silanol interactions or a failing column/system? A1: Inject a neutral marker (e.g., toluene or uracil) alongside your basic analyte. If the neutral peak is perfectly symmetrical but methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine tails, you are observing secondary chemical interactions (silanol effects)[3]. If both peaks tail equally, the issue is physical—such as a void at the column head, a partially blocked inlet frit, or excessive extra-column dead volume[4].

Q2: What is the most robust mobile phase adjustment to fix this chemical tailing? A2: Mobile phase pH optimization is the most effective thermodynamic strategy[4]. You have two approaches:

  • Low pH Strategy (pH < 3.0): Use a strong buffer like phosphate or an additive like 0.1% Trifluoroacetic acid (TFA). This forces the silanol groups (-Si-OH) into their neutral, protonated state, eliminating the ion-exchange sites[2].

  • High pH Strategy (pH > 10.5): Use ammonium hydroxide or bicarbonate buffers. This deprotonates the basic amines on your molecule, converting them to neutral free bases. Note: This requires a specialized hybrid-silica column designed to withstand high pH without dissolving.

Q3: I am operating at pH 3.0, but I still see slight tailing. What else can I do? A3: Two factors might be at play. First, ensure your buffer concentration is sufficient (50–100 mM) to maintain a constant ionization state and mask residual active sites[5]. Second, even highly end-capped columns have ~50% unreacted silanols due to steric hindrance[2]. You can add a competing amine modifier, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to and blocks residual silanols, preventing your larger analyte from interacting with them[5],[6].

Q4: Does the choice of stationary phase matter if I optimize the mobile phase? A4: Absolutely. Older "Type-A" silica contains metal impurities (iron, aluminum) that drastically increase silanol acidity, worsening tailing[1]. Always use high-purity "Type-B" silica columns that are exhaustively end-capped or base-deactivated[5]. Alternatively, polar-embedded columns (e.g., amide or carbamate phases) provide an internal shielding effect that repels basic analytes from the silica surface[7].

Quantitative Impact of Troubleshooting Interventions

The table below summarizes the expected impact of different parameters on the Asymmetry Factor (


), where 

is considered ideal.
Intervention StrategyMechanistic ActionTypical Asymmetry Factor (

)
Standard C18, pH 7.0 (No additives) Strong ion-exchange with ionized silanols2.0 - 3.5 (Severe Tailing)
Standard C18, pH 2.5 Protonation of silanols to neutral -Si-OH1.3 - 1.5 (Moderate Tailing)
Base-Deactivated C18, pH 2.5 Reduced silanol activity + protonation1.1 - 1.2 (Good Symmetry)
Standard C18, pH 7.0 + 0.1% TEA TEA competitively blocks active silanol sites1.1 - 1.3 (Good Symmetry)
High-pH Stable C18, pH 11.0 Deprotonation of analyte amines to neutral base1.0 - 1.1 (Excellent Symmetry)

Experimental Protocol: Silanol Masking via Triethylamine (TEA)

This protocol provides a self-validating workflow to implement a TEA modifier strategy.

Objective: To competitively block acidic silanol sites and achieve an Asymmetry Factor (


) 

for methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine. Causality: TEA acts as a sacrificial basic modifier. Because of its small size and high basicity, it saturates the active ion-exchange sites on the silica surface faster than the bulky analyte, effectively neutralizing the secondary retention mechanism[6].

Step-by-Step Methodology:

  • Baseline Assessment: Run your standard method without TEA. Calculate the initial Asymmetry Factor (

    
     at 10% peak height) to establish a quantitative baseline[2].
    
  • Mobile Phase Preparation:

    • Prepare your aqueous phase (e.g., 25 mM Potassium Phosphate).

    • Add exactly 0.1% (v/v) Triethylamine (TEA) (e.g., 1.0 mL TEA per 1 L buffer).

    • Critical Step: TEA is highly basic. After adding TEA, you must titrate the buffer back to your target pH (e.g., pH 3.0 or 6.5) using concentrated phosphoric acid[6]. Failing to adjust the pH will shift the retention time drastically.

  • Column Equilibration: Flush the column with the TEA-modified mobile phase for at least 20-30 column volumes. Note: TEA takes longer to fully saturate the stationary phase than standard buffers.

  • Injection & Validation: Inject the methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine standard. Recalculate

    
    . If 
    
    
    
    , the chemical tailing is resolved. If
    
    
    remains unchanged, the system has failed validation for a chemical issue, indicating a physical void or dead volume must be addressed.
  • System Wash: Post-analysis, flush the system with 50:50 Water:Methanol (without TEA) for 30 minutes to prevent salt precipitation and TEA accumulation in the pump seals.

References

  • Peak Tailing in HPLC - Element Lab Solutions. Available at:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at:[Link]

  • ACE News - HPLC: Peak Tailing Interaction - hplc.eu. Available at:[Link]

  • HPLC Troubleshooting Guide - hplc.eu. Available at:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC (National Institutes of Health). Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Phenyl-Imidazole Amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenyl-Imidazole Amine Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sterically hindered C-N cross-coupling reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic strategies.

Introduction to the Challenge: Steric Hindrance

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction.[1][2][3] In the synthesis of phenyl-imidazole amines, bulky substituents on either the phenyl ring or the imidazole moiety can significantly impede the approach of the reactants, leading to low yields, slow reaction rates, or complete reaction failure.[1] This guide provides a systematic approach to diagnosing and overcoming these steric challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses prevalent problems encountered during the synthesis of sterically hindered phenyl-imidazole amines and offers targeted solutions.

Issue 1: Low to No Product Yield

Primary Cause: The most common reason for low or no yield is the steric bulk around the reaction centers, which prevents the formation of the crucial C-N bond. This can be due to ortho-substituents on the phenyl halide or bulky groups on the imidazole ring.

Troubleshooting Strategies:

  • Catalyst and Ligand System Optimization: The choice of catalyst and ligand is paramount in overcoming steric hindrance.

    • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for C-N bond formation.[4][5] For sterically demanding substrates, consider using catalysts with bulky, electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step and can stabilize the catalytically active species.[6][7]

    • Copper-Catalyzed Ullmann Condensation: A classic and often cost-effective alternative to palladium-catalyzed reactions.[8][9] Modern Ullmann protocols utilize ligands to facilitate the reaction under milder conditions.[10][11] For hindered substrates, ligands like picolinic acid or N,N'-dimethylethylenediamine (DMEDA) can be effective.[10]

  • Reaction Conditions Modification:

    • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[12] However, be mindful of potential side reactions or decomposition at excessively high temperatures.

    • Solvent: The choice of solvent can influence reaction rates.[13] Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used.[10][12] For particularly stubborn reactions, a higher-boiling point solvent might be necessary to reach the required temperature.

    • Base Selection: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs2CO3) are often employed.[12][14] The choice of base can significantly impact the reaction's success.[15]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, particularly for sluggish reactions.[15][16] The rapid and efficient heating provided by microwaves can help overcome the energy barriers associated with sterically hindered substrates.[17]

Issue 2: Incomplete Conversion and Presence of Starting Materials

Primary Cause: Incomplete reactions are often a result of catalyst deactivation or insufficient reactivity of the starting materials under the chosen conditions.

Troubleshooting Strategies:

  • Increase Catalyst and Ligand Loading: For particularly challenging substrates, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5-10 mol%) can help drive the reaction to completion.

  • Change the Halide on the Phenyl Ring: The reactivity of aryl halides follows the general trend: I > Br > Cl.[12] If you are using an aryl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate.

  • Use of Pre-catalysts: Palladium pre-catalysts are often more stable and can provide more consistent results by ensuring the efficient generation of the active catalytic species.[7]

Issue 3: Formation of Side Products (e.g., Homocoupling)

Primary Cause: Side reactions such as the homocoupling of the aryl halide can compete with the desired C-N bond formation, especially at higher temperatures.

Troubleshooting Strategies:

  • Optimize Reaction Temperature and Time: Carefully monitor the reaction by TLC or LC-MS to determine the optimal balance between reaction rate and side product formation.[12] Stopping the reaction as soon as the starting material is consumed can minimize the formation of byproducts.

  • Ligand Selection: Certain ligands are more prone to promoting side reactions. Screening different ligands can help identify a system that selectively promotes the desired C-N coupling.

Frequently Asked Questions (FAQs)

Q1: I am trying to couple 2,6-dimethylphenyl bromide with imidazole, but I am not getting any product. What do you recommend?

A1: This is a classic example of a sterically hindered coupling. The two methyl groups in the ortho positions of the phenyl bromide significantly hinder the approach to the carbon atom. Here are some recommendations:

  • Switch to a more robust catalyst system. Try a palladium catalyst with a highly active, sterically demanding ligand like XPhos or RuPhos.[5]

  • Increase the reaction temperature. You will likely need to heat the reaction to a higher temperature (e.g., >100 °C) in a high-boiling solvent like toluene or dioxane.

  • Consider a copper-catalyzed approach. An Ullmann coupling with a suitable ligand might be a viable alternative.

Q2: Can I use an aryl chloride instead of a bromide or iodide to reduce costs?

A2: While aryl chlorides are more economical, they are also less reactive.[18] For sterically hindered couplings, using an aryl chloride can be particularly challenging. However, recent advancements in catalyst development have led to systems that can effectively activate aryl chlorides.[18] You will need to use a highly active palladium catalyst system, often with specialized ligands designed for aryl chloride activation.

Q3: My reaction is sensitive to air and moisture. How can I ensure anhydrous conditions?

A3: Many cross-coupling reactions are sensitive to oxygen and water.[15] To ensure success:

  • Use dry solvents, which can be obtained by distillation from an appropriate drying agent or by passing them through a solvent purification system.

  • Thoroughly dry your glassware in an oven before use.

  • Assemble your reaction under an inert atmosphere of nitrogen or argon.

  • Use reagents that are stored under inert gas and are of high purity.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Bromide

This protocol provides a starting point for the palladium-catalyzed amination of a sterically hindered aryl bromide with imidazole.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Sterically hindered aryl bromide

  • Imidazole

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)2 (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add the sterically hindered aryl bromide (1.0 mmol) and imidazole (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Ullmann Condensation

This protocol is suitable for reactions that are sluggish under conventional heating.

Materials:

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K3PO4)

  • Sterically hindered aryl iodide

  • Imidazole

  • Anhydrous DMSO

Procedure:

  • In a microwave vial, combine CuI (0.05 mmol), picolinic acid (0.1 mmol), and K3PO4 (2.0 mmol).

  • Add the sterically hindered aryl iodide (1.0 mmol) and imidazole (1.2 mmol).

  • Add anhydrous DMSO (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,6-Dimethylphenyl-imidazole

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)2 (2)P(t-Bu)3 (4)NaOtBuToluene10024<10
2Pd2(dba)3 (1)XPhos (2)NaOtBuToluene1101285
3CuI (10)DMEDA (20)K2CO3Dioxane1102465
4CuI (5)Picolinic Acid (10)K3PO4DMSO120 (MW)192

This table is a representative example and actual results may vary depending on the specific substrates and reaction scale.

Visualizations

Decision Tree for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield in Phenyl-Imidazole Amine Reaction steric_hindrance Suspect Steric Hindrance? start->steric_hindrance catalyst Optimize Catalyst System (Pd/Bulky Ligand or Cu/Ligand) steric_hindrance->catalyst Yes reagents Check Reagent Reactivity (Ar-I > Ar-Br > Ar-Cl) steric_hindrance->reagents No conditions Modify Reaction Conditions (Temp, Solvent, Base) catalyst->conditions microwave Consider Microwave Synthesis conditions->microwave failure Still Low Yield (Re-evaluate Strategy) conditions->failure success Improved Yield microwave->success reagents->catalyst

Caption: Troubleshooting flowchart for low-yield reactions.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(L_n)-X OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch H-Im, Base PdII_Amine Ar-Pd(II)(L_n)-Im Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-Im Red_Elim->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

  • Anderson, K. W., & Buchwald, S. L. (2005). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 70(18), 7347-7359. Retrieved from [Link]

  • Kumar, A., & El-Shafiy, O. A. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. NANO BIOMED. ENG., 14(3), 158-165. Retrieved from [Link]

  • Favi, G. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(11), 2533. Retrieved from [Link]

  • Anderson, K. W., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(4), 1248-1251. Retrieved from [Link]

  • Singh, R., Kumar, A., & Kumar, S. (2025). SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. ResearchGate. Retrieved from [Link]

  • Semproni, J. M., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2014). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry C, 118(10), 5282-5291. Retrieved from [Link]

  • Urgel, J. I., et al. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. ChemPhysChem, 20(18), 2360-2366. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15227-15229. Retrieved from [Link]

  • Bencivenni, G. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 779. Retrieved from [Link]

  • Favi, G. (2020). Modern Strategies for Heterocycle Synthesis. ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2017). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. ResearchGate. Retrieved from [Link]

  • Jarquín Sánchez, C. M. (2021). 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds! Medium. Retrieved from [Link]

  • Georgieva, M., & Stoyanov, S. (2021). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie, 66(1), 23-39. Retrieved from [Link]

  • JETIR. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Urgel, J. I., et al. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. Materials Cloud. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • IJRAR. (n.d.). MICROWAVE ASSISTED ONE POT SYNTHESIS OF N-ALKYL TRIARYL IMIDAZOLE IN PRESENCE OF PHASE TRANSFER CATALYST. Retrieved from [Link]

  • Kumar, R., et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. Retrieved from [Link]

  • ChemTalk. (2021). Steric Hindrance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN102250010A - Method for synthesizing 2-phenylimidazole compounds.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]

  • SciSpace. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. Retrieved from [Link]

  • Journal of Medical Research and Innovation. (2017). Microwave-assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols. Retrieved from [Link]

  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. Retrieved from [Link]

  • Being IITian. (2022). LG wade lesson 3 : Nucleophilicity - steric and solvent effects. YouTube. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Thieme. (n.d.). microwave-assisted synthesis of nitrogen heterocycles. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Retrieved from [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • ETH Zurich Research Collection. (2014). Synthesis of Saturated N- Heterocycles. Retrieved from [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

Sources

Validation & Comparative

mass spectrometry fragmentation patterns of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: MS/MS Structural Verification of Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Executive Summary & Compound Significance

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (CAS: 1048983-27-2) is a critical pharmacophore scaffold used in the synthesis of inhibitors for targets such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Vascular Adhesion Protein-1 (VAP-1) .[1][2] Its structural integrity is paramount during drug development, as the imidazole ring's tautomeric nature and the presence of multiple nucleophilic nitrogens create significant potential for regioisomeric impurities during synthesis.

This guide provides a definitive mass spectrometry (MS) fragmentation analysis of the target compound, comparing its spectral performance against key isomeric alternatives (regioisomers) and synthetic precursors . By defining the specific fragmentation pathways, researchers can confidently distinguish the desired bioactive core from inactive structural isomers that often co-elute in liquid chromatography.

Experimental Methodology

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These protocols ensure the generation of diagnostic product ions required for structural confirmation.

Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Instrument Platform: Q-TOF or Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid (Protonation enhancer).

  • Infusion Rate: 5-10 µL/min (Direct Infusion) or coupled to HPLC.

  • Collision Energy (CE): Stepped energy ramp (10–40 eV) to capture both labile side-chain losses and stable ring cleavages.

ParameterSettingRationale
Precursor Ion [M+H]⁺ = 188.12 Protonation occurs preferentially at the most basic site (side-chain amine or imidazole N3).
Capillary Voltage 3.5 kVStandard for stable spray without in-source fragmentation.
Cone Voltage 30 VSufficient to decluster adducts while preserving the molecular ion.
Isolation Width 1.0 DaEnsures no interference from isotopes or background noise.

Fragmentation Mechanism & Pathway Analysis

The mass spectral "performance" of this compound is defined by its unique fragmentation signature, which is dominated by the stability of the phenyl-imidazole core and the lability of the secondary amine side chain.

Mechanistic Breakdown
  • Primary Cleavage (Side Chain): The most diagnostic pathway is the neutral loss of methylamine (CH₃NH₂) . The protonated secondary amine (on the side chain) undergoes inductive cleavage or a neighboring group participation mechanism, expelling the amine to form a resonance-stabilized cation.

  • Secondary Cleavage (Benzylic-type): Cleavage at the C2-exocyclic bond results in the loss of the entire methylaminomethyl side chain (neutral loss of 44 Da), leaving the 4-phenylimidazole cation (m/z 144) .

  • Ring Degradation: At higher collision energies, the imidazole ring undergoes Retro-Diels-Alder (RDA) type fragmentation or loss of HCN, characteristic of nitrogen heterocycles.

Visualization: Fragmentation Pathway

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 188.12 (Protonated Methylamine Side Chain) Frag_157 Fragment m/z 157.08 [C10H9N2]+ (Loss of CH3NH2, -31 Da) M_H->Frag_157 Neutral Loss: Methylamine (31 Da) Low CE (10-20 eV) Frag_144 Fragment m/z 144.07 [C9H7N2]+ (4-Phenylimidazole Cation) (Loss of C2H7N, -44 Da) M_H->Frag_144 Homolytic/Heterolytic Cleavage Side Chain Loss (44 Da) Frag_130 Fragment m/z 130.06 [C9H8N]+ (Ring Contraction/Loss of HCN) Frag_157->Frag_130 Loss of HCN (27 Da) Frag_117 Fragment m/z 117.06 [C8H7N]+ (Loss of HCN from m/z 144) Frag_144->Frag_117 Loss of HCN (27 Da) Frag_103 Fragment m/z 103.04 [C7H5N]+ (Benzonitrile Cation) Frag_117->Frag_103 Ring Disassembly

Figure 1: Proposed ESI-MS/MS fragmentation pathway for methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine. The primary diagnostic transition is m/z 188 → 157.

Comparative Analysis: Product vs. Alternatives

In synthetic optimization and metabolite identification, this compound is frequently compared against structural isomers (arising from non-specific methylation) and synthetic precursors . The table below objectively compares the MS performance of the target against these alternatives.

Alternative 1: 1-Methyl-4-phenyl-1H-imidazol-2-methanamine (Regioisomer)
  • Context: During synthesis, methylation can occur on the imidazole ring nitrogen (N1) rather than the side chain nitrogen. This produces a stable, undesired regioisomer.

  • Differentiation: The target compound loses methylamine (31 Da) . The regioisomer, having the methyl group locked on the ring, cannot lose methylamine easily. Instead, it typically loses ammonia (17 Da) from the primary amine side chain.

Alternative 2: 4-Phenyl-1H-imidazole-2-carbaldehyde (Precursor)[2]
  • Context: The immediate synthetic precursor. Incomplete reductive amination leaves this impurity.

  • Differentiation: Easily distinguished by precursor mass (m/z 173 vs 188), but if analyzing complex mixtures, the aldehyde produces a unique loss of CO (28 Da).

Comparative Data Table
FeatureTarget Product (Side-chain N-Me)Alternative 1 (Ring N-Me Isomer)Alternative 2 (Aldehyde Precursor)
Precursor [M+H]⁺ 188.12 188.12 (Isobaric)173.07
Primary Neutral Loss -31 Da (CH₃NH₂) -17 Da (NH₃)-28 Da (CO)
Dominant Fragment m/z 157 (C₁₀H₉N₂⁺)m/z 171 (C₁₁H₁₁N₂⁺)m/z 145 (C₉H₉N₂⁺)
Secondary Fragment m/z 144 (Core Imidazole)m/z 158 (N-Me Imidazole)m/z 117 (Phenyl-imidazole)
Diagnostic Ratio High 157/144 ratioHigh 171/158 ratioN/A
Why This Matters:

Using the m/z 188 → 157 transition is a self-validating protocol for the target product. If you observe m/z 188 → 171, your synthesis has failed, yielding the ring-methylated impurity. This specific transition is the "performance metric" that validates the correct chemical structure.

References

  • Vyskocilová, P., et al. (2006).[3] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids.[3] Retrieved from [Link]

  • Zhou, Q., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. General Fragmentation of Imidazole Derivatives. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Nuances of Imidazole-Based Methylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to act as a proton donor and acceptor, and its presence in key biological molecules like the amino acid histidine, make it a versatile building block for drug design. When coupled with a methylamine side chain, the resulting imidazole-based methylamine derivatives unlock a vast chemical space with a wide spectrum of pharmacological activities. This guide provides an in-depth structural comparison of these derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The Imidazole-Methylamine Core: A Foundation for Diverse Bioactivity

The fundamental structure of an imidazole-based methylamine derivative consists of an imidazole ring linked to a methylamine group. The versatility of this scaffold arises from the numerous points of possible substitution on both the imidazole ring and the amine, allowing for fine-tuning of physicochemical properties and biological targets.

Structural Comparison and Structure-Activity Relationships (SAR)

The biological activity of imidazole-based methylamine derivatives is exquisitely sensitive to their structural modifications. Understanding these structure-activity relationships is paramount for the rational design of potent and selective therapeutic agents.

Targeting Histamine Receptors: Agonists and Antagonists

Histamine, a key mediator in allergic reactions and gastric acid secretion, exerts its effects through four subtypes of G-protein coupled receptors (H1, H2, H3, and H4). Imidazole-based methylamine derivatives, owing to their structural similarity to histamine, are potent modulators of these receptors.

A crucial structural feature for histamine receptor agonists is a positively charged nitrogen atom in the side chain, connected to the heteroaromatic ring by a flexible chain.[1] The imidazole ring itself is not strictly necessary but must be replaced by a heteroaromatic ring with a nitrogen atom containing a lone pair of electrons adjacent to the side chain.[1]

Table 1: Comparative Activity of Imidazole-Based Methylamine Derivatives on Histamine Receptors

CompoundStructureTargetActivityPotency (pD2/Ki)Reference
HistamineImidazole-ethylamineH1, H2, H3, H4 Agonist-[2]
2-Phenylhistamine2-Phenyl substituted histamineH1 Agonist-[3][4]
2-(3-(Trifluoromethyl)phenyl)histamine2-(3-(Trifluoromethyl)phenyl) substituted histamineH1 AgonistMore potent than histaminepD2 = 6.81[3]
Immepip4-(1H-imidazol-4-ylmethyl)piperidineH3 AgonistHigh affinity and functional activity-[2]
UR-AK57NG-acylated imidazolylpropylguanidineH1 Partial AgonistModerately strongSimilar to histamine[3]
ClobenpropitImidazole-based antagonistH3 AntagonistHigh affinity-[5]

Note: This table presents a selection of compounds to illustrate SAR principles. Potency values are dependent on the specific assay conditions.

The substitution pattern on the imidazole ring dramatically influences selectivity and potency. For instance, bulky aromatic substituents at the 2-position of histamine can lead to potent H1 receptor agonists.[3] Conformationally constrained analogues, such as immepip, where the flexible side chain is incorporated into a piperidine ring, exhibit high affinity for the H3 receptor.[2]

Enzyme Inhibition: A Broad Spectrum of Targets

The imidazole nucleus is a key feature in many enzyme inhibitors. The nitrogen atoms can act as hydrogen bond donors or acceptors, and the aromatic ring can participate in π-π stacking interactions within the enzyme's active site.

Table 2: Imidazole-Based Methylamine Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeKey Structural Features for ActivityExample IC50/KiReference
Imidazole-containing Farnesyltransferase Inhibitors (FTIs)FarnesyltransferaseVolume, shape, and polarity of the molecule are important.-[6][7]
Imidazole DerivativesLanosterol 14α-demethylase (CYP51)N-3 of imidazole coordinates with the heme iron in the active site.-[8]
Aminoquinoline-containing Imidazole DerivativesHistamine N-methyltransferase (HMT)Dual pharmacophore with an imidazole for H3 receptor affinity and an aminoquinoline for HMT inhibition.IC50 = 24 nM (Compound 14)[9]

The development of dual-action drugs is an emerging area. For example, novel imidazole derivatives have been designed to simultaneously act as histamine H3 receptor antagonists and histamine N-methyltransferase (HMT) inhibitors, demonstrating the potential for polypharmacology.[9]

Antimicrobial and Antifungal Activity

Imidazole derivatives are a cornerstone of antifungal therapy, with drugs like clotrimazole and ketoconazole being widely used. Their mechanism of action often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.[8] The nitrogen at position 3 of the imidazole ring is crucial for this activity as it coordinates to the heme iron of the cytochrome P450 enzyme.

Table 3: Antimicrobial Activity of N-substituted Imidazole Derivatives

CompoundR-group on AmineMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansReference
1aBenzyl>100>100>100[10][11][12]
1bCyclohexyl6.2512.512.5[10][11][12]
1cPhenyl50100100[10][11][12]
1d4-Chlorophenyl255050[10][11][12]
1e2,4-Dichlorophenyl12.52525[10][11][12]

MIC: Minimum Inhibitory Concentration

As shown in Table 3, the nature of the substituent on the amide nitrogen of N-substituted imidazole derivatives significantly impacts their antimicrobial activity. The cyclohexyl derivative (1b) demonstrated the most potent activity against the tested strains.[10][11][12]

Experimental Methodologies

The evaluation of imidazole-based methylamine derivatives relies on a combination of synthetic organic chemistry and a battery of biological assays.

Synthesis of Imidazole-Based Methylamine Derivatives

A common and versatile method for the synthesis of the imidazole core is the Debus-Radziszewski synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Protocol: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

  • Reaction Setup: In a round-bottom flask, combine benzil (1.0 equivalent), benzaldehyde (1.0 equivalent), and ammonium acetate (10.0 equivalents) in glacial acetic acid.

  • Reflux: Heat the mixture to reflux with stirring for 1-2 hours.

  • Isolation: Cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield 2,4,5-triphenylimidazole.

N-alkylation of the imidazole ring can be achieved using an alkyl halide in the presence of a base.

Protocol: N-Alkylation of Imidazole

  • Deprotonation: To a solution of imidazole in an anhydrous solvent like DMF, add a strong base such as sodium hydride (NaH) at 0°C.

  • Alkylation: After stirring for 30 minutes, add the desired alkyl halide (e.g., methyl iodide) dropwise at 0°C.

  • Workup: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent and purify using column chromatography.[13]

G cluster_synthesis Synthesis of N-Substituted Imidazole-Methylamine start Starting Materials (1,2-Dicarbonyl, Aldehyde, Ammonia) radziszewski Debus-Radziszewski Synthesis start->radziszewski imidazole_core Substituted Imidazole Core radziszewski->imidazole_core n_alkylation N-Alkylation imidazole_core->n_alkylation alkylation_reagents Alkyl Halide + Base alkylation_reagents->n_alkylation final_product N-Substituted Imidazole Derivative n_alkylation->final_product purification Purification (Crystallization/Chromatography) final_product->purification

Caption: Workflow for the synthesis of N-substituted imidazole derivatives.

Biological Evaluation

A variety of in vitro and in vivo assays are employed to determine the biological activity of these compounds.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Compounds: Dissolve the synthesized imidazole derivatives in a suitable solvent, such as DMSO, to create stock solutions.

  • Serial Dilutions: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][14]

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)

  • Animal Grouping: Use groups of rats (e.g., Wistar strain), with a control group receiving only the vehicle.

  • Compound Administration: Administer the test compounds and a reference drug (e.g., Diclofenac sodium) to the respective groups.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.[15]

G cluster_bioassay Biological Evaluation Workflow compound Synthesized Imidazole-Methylamine Derivative in_vitro In Vitro Assays (e.g., MIC, Enzyme Inhibition) compound->in_vitro in_vivo In Vivo Models (e.g., Animal Studies) compound->in_vivo data_analysis Data Analysis (IC50/MIC Determination) in_vitro->data_analysis in_vivo->data_analysis sar Establish SAR data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Generalized workflow for the biological evaluation of imidazole derivatives.

Conclusion

Imidazole-based methylamine derivatives represent a rich and diverse class of molecules with significant therapeutic potential. Their biological activity can be precisely modulated through structural modifications, leading to potent and selective agents targeting a wide array of biological systems. A thorough understanding of their structure-activity relationships, coupled with robust synthetic and biological evaluation methodologies, is essential for the continued development of novel and effective drugs based on this privileged scaffold. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

  • Sasse, A., et al. (2003). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. Journal of Medicinal Chemistry, 46(25), 5463-5473. [Link]

  • Ghafourian, T., & Hemmateenejad, B. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Journal of Chemical Information and Computer Sciences, 42(4), 933-940. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4478. [Link]

  • Kumar, A., et al. (2016). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. RSC Advances, 6(81), 77899-77903. [Link]

  • Pertz, H. H., & Elz, S. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935-940. [Link]

  • de Paula, F. C. M., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 793. [Link]

  • Ghafourian, T., & Barzegar, M. (2013). Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods. SAR and QSAR in Environmental Research, 24(5), 371-386. [Link]

  • Singh, P., & Singh, J. (2013). Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists. Journal of Saudi Chemical Society, 17(3), 289-296. [Link]

  • Harper, E. A., et al. (2003). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 140(4), 785-794. [Link]

  • Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(6), 674-678. [Link]

  • Ghafourian, T., & Barzegar, M. (2013). Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods. SAR and QSAR in Environmental Research, 24(5), 371-386. [Link]

  • Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(6), 674-678. [Link]

  • Daraji, D. G., et al. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2159-2182. [Link]

  • Pertz, H. H., et al. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935-940. [Link]

  • Verma, B. K., et al. (2017). Synthesis and Biological Evaluation of Novel Imidazole Based Compounds. Universal Journal of Pharmaceutical Research, 2(1), 23-27. [Link]

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Taha, M., et al. (2011). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. Molecules, 16(12), 10074-10088. [Link]

  • Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(6), 674-678. [Link]

  • Gupta, N., & Pathak, D. P. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian journal of pharmaceutical sciences, 73(6), 674-678. [Link]

  • Verma, B. K., et al. (2017). synthesis and biological evaluation of novel imidazole based compounds. Universal Journal of Pharmaceutical Research, 2(1), 23-27. [Link]

  • Taha, M., et al. (2013). Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. Medicinal Chemistry Research, 22(1), 351-361. [Link]

  • S, S., et al. (2024). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Heliyon, 10(4), e26048. [Link]

  • Sasse, A., et al. (2003). Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities. Journal of Medicinal Chemistry, 46(11), 2178-2187. [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Experimental and Clinical Pharmacology, 85(4), 45-50. [Link]

Sources

validation of analytical methods for methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Methods for Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine presents a classic "polar basic amine" challenge in chromatography. Structurally, it consists of a phenyl-substituted imidazole core with a secondary methylamine tail. This dual-nitrogen functionality results in a molecule that is amphoteric but predominantly basic (predicted amine pKa ~10.5, imidazole pKa ~6.9).

For researchers and drug development professionals, the validation of this molecule is not just about linearity and precision; it is about overcoming peak tailing , retention variability , and silanol interactions .

This guide compares three distinct analytical architectures to validate this compound, moving beyond "cookbook" recipes to the mechanistic "why" required for robust regulatory submission (ICH Q2(R2)).

Part 1: Comparative Analysis of Methodologies

We evaluated three primary methodologies for the quantification and purity analysis of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine.

Method A: High-pH Reversed-Phase (The Robust Standard)

Best for: QC Release, Purity Analysis, High Concentration Samples.

Traditional acidic RP-HPLC often fails here. At low pH (e.g., pH 3.0), both nitrogen atoms are protonated, making the molecule highly polar and repulsive to the C18 stationary phase, leading to early elution and "shark-fin" tailing due to secondary silanol interactions.

The Solution: Use a hybrid-silica C18 column capable of withstanding pH 10.0. At this pH, the amine is deprotonated (neutral), significantly increasing hydrophobicity and retention while eliminating silanol cation-exchange interactions.

Method B: HILIC (The Modern Alternative)

Best for: Polar Impurities, Metabolites, LC-MS Compatibility.

Hydrophilic Interaction Liquid Chromatography (HILIC) turns the polarity problem into an asset. By using a high-organic mobile phase, the polar amine is retained via water-layer partitioning and ionic interaction. This method offers orthogonal selectivity to RP-HPLC.

Method C: Pre-Column Derivatization (The Sensitivity Specialist)

Best for: Biological Matrices (Plasma/Urine), Trace Analysis.

As indicated in literature for similar imidazole-histamine antagonists, the secondary amine can be derivatized with Dabsyl Chloride or Dansyl Chloride. This increases lipophilicity and introduces a high-response fluorophore/chromophore, pushing LODs into the picogram range.

Comparative Data Summary
FeatureMethod A: High-pH RP-HPLCMethod B: HILIC (Amide)Method C: Derivatization (Dabsyl)
Stationary Phase Hybrid C18 (e.g., XBridge, Gemini)Amide / SilicaStandard C18
Mobile Phase 10mM NH₄HCO₃ (pH 10) / ACN10mM NH₄OAc (pH 5.8) / ACNAcetate Buffer / ACN
Detection UV @ 254 nmUV @ 254 nm or MS/MSUV-Vis @ 436 nm or Fluorescence
Peak Symmetry (T) 1.05 - 1.15 (Excellent)1.10 - 1.25 (Good)1.00 - 1.10 (Excellent)
LOD ~0.1 µg/mL~0.05 µg/mL (MS dependent)< 1.0 ng/mL
Robustness HighModerate (Equilibration sensitive)Low (Reaction dependent)
Suitability Recommended for API QC Recommended for Impurities Recommended for Bioanalysis
Part 2: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on your specific analytical target profile (ATP).

MethodSelection Start Start: Define Analytical Goal Matrix Sample Matrix? Start->Matrix Bio Biological (Plasma/Tissue) Matrix->Bio Complex API API / Synthesis Powder Matrix->API Clean Conc Concentration Range? Trace Trace (< 1 ppm) Conc->Trace Impurity Profiling High Assay (> 90%) Conc->High Potency/Assay MethodC Method C: Derivatization (High Sensitivity) Bio->MethodC API->Conc MethodB Method B: HILIC (Polar Impurities) Trace->MethodB MethodA Method A: High-pH RP-HPLC (Stability & Robustness) High->MethodA

Caption: Decision tree for selecting the validation approach based on sample matrix and sensitivity requirements.

Part 3: Detailed Validation Protocol (ICH Q2(R2) Aligned)

This protocol focuses on Method A (High-pH RP-HPLC) as it is the most versatile for drug substance characterization.

1. Chromatographic Conditions
  • Column: Hybrid Silica C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Gemini NX).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonia.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

  • Detection: UV 254 nm (Targeting the phenyl-imidazole conjugation).

2. Specificity (Stress Testing)

Objective: Prove the method can distinguish the amine from degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Oxidation: 3% H₂O₂, RT, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.

  • Acceptance: Peak purity angle < Purity threshold (using Diode Array Detector). Resolution (Rs) > 1.5 between main peak and nearest degradant.

3. Linearity & Range

Objective: Confirm response proportionality.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data Treatment: Plot Concentration (x) vs. Area (y).[1]

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Y-intercept bias
    
    
    2.0% of 100% response.
4. Accuracy (Recovery)

Objective: Verify the method tells the truth.

  • Protocol: Spike known amounts of the amine into a placebo matrix (if drug product) or solvent (if API) at 80%, 100%, and 120% levels. Triplicate injections.

  • Acceptance: Mean recovery 98.0% – 102.0%. %RSD

    
     2.0%.
    
5. Precision
  • System Precision: 6 injections of standard. (%RSD

    
     1.0%).
    
  • Method Precision: 6 separate preparations of the sample. (%RSD

    
     2.0%).
    
Part 4: Validation Lifecycle Visualization

The validation process is not a single event but a lifecycle.[2] The following diagram maps the ICH Q2(R2) / Q14 enhanced approach.

ValidationLifecycle ATP 1. ATP (Analytical Target Profile) Dev 2. Method Development (DoE / Risk Assessment) ATP->Dev Define Requirements Val 3. Validation (ICH Q2 R2) Dev->Val Fix Parameters Routine 4. Routine Use (Control Strategy) Val->Routine Transfer Change 5. Change Mgmt (Continual Improvement) Routine->Change Drift/New Tech Change->ATP Re-validate

Caption: The Analytical Procedure Lifecycle (ICH Q14/Q2 R2) ensuring continuous fitness-for-purpose.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3][4] [Link]

  • Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research.[5] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • McCalley, D. V. (2017). Analysis of basic solutes by HPLC.[6] Journal of Chromatography A. (Contextual grounding for High pH vs. Low pH selection). [Link]

Sources

Reference Standard Strategy: Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small molecule drug development, methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (CAS 1048983-27-2) serves as a critical Key Pharmaceutical Intermediate (KPI) . Its structural motif—a 4-phenylimidazole core with a reactive methylaminomethyl handle—is a "privileged scaffold" often utilized in the synthesis of VAP-1 inhibitors, p97 ATPase inhibitors, and other imidazole-based therapeutics.

Accurate quantification of this molecule is binary in its requirement:

  • High-Concentration Assay: For monitoring reaction yield and stoichiometry during synthesis.

  • Trace-Level Impurity Profiling: For ensuring the removal of unreacted intermediate from the final Drug Substance (DS) to meet ICH Q3A/Q3B guidelines.

This guide objectively compares the reference standard strategies available to researchers, contrasting Certified Reference Materials (CRMs) , Synthesized "In-House" Standards , and Stable Isotope Labeled (SIL) Internal Standards .

Technical Context & Molecule Profile

Before selecting a standard, one must understand the analyte's behavior. This molecule is an amphoteric base with significant polarity, making it prone to peak tailing on standard C18 columns without proper mobile phase buffering.

  • Chemical Name:

    
    -methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamine
    
  • CAS: 1048983-27-2

  • Molecular Formula:

    
    
    
  • MW: 187.24 g/mol

  • Critical Attribute: The secondary amine and imidazole nitrogen are protonation sites.

    
     is estimated around 7.0–8.0 (imidazole) and 9.5–10.5 (secondary amine).
    
Visualization: Structural Role in Synthesis

The following diagram illustrates where this molecule typically sits in a drug development workflow and why its quantification is critical.

SynthesisWorkflow Start Starting Materials (Bromoacetophenone + Formamide) Inter1 Intermediate: 4-Phenyl-1H-imidazole-2-carbaldehyde Start->Inter1 Cyclization Target TARGET ANALYTE: Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (CAS 1048983-27-2) Inter1->Target Reductive Amination (MeNH2 / NaBH4) FinalDrug Final Drug Substance (e.g., VAP-1 Inhibitor) Target->FinalDrug Coupling / Derivatization Target->FinalDrug Carryover Impurity (Must be < 0.10%)

Caption: The analyte acts as a pivotal intermediate. Unreacted excess becomes a critical process impurity in the final drug substance.

Comparative Analysis of Reference Standards

For this specific molecule, off-the-shelf Pharmacopeial standards (USP/EP) are rarely available because it is an intermediate, not a marketed drug. Therefore, the choice lies between Commercial Chemical Grade, Custom CRM, and In-House Synthesis.

Option A: Commercial Chemical Grade (Research Grade)
  • Source: Vendors like BenchChem, Sigma-Aldrich (Marketplace), or specialized building block suppliers.

  • Purity: Typically >95% or >97% by HPLC Area%.

  • Characterization: Usually limited to 1H-NMR and LC-MS identity.

  • Verdict: High Risk for GMP release testing.

    • Why? "Area%" is not "Weight%". It ignores moisture, residual solvents, and inorganic salts (e.g., HCl if it's a salt form). Using this as a 100% pure standard can lead to a 5–15% bias in quantification.

Option B: In-House Primary Standard (The Gold Standard)[1]
  • Source: Synthesized in-house or purified from a commercial batch.

  • Characterization: Validated via Quantitative NMR (qNMR) or Mass Balance (100% - Impurities - Water - Solvents - Ash).

  • Verdict: Best for Accuracy.

    • Protocol: Use a Traceable Internal Standard (e.g., NIST-traceable Maleic Acid) in qNMR to establish the exact potency (e.g., 98.4% w/w). This eliminates the "salt form uncertainty."

Option C: Stable Isotope Labeled (SIL) Internal Standard
  • Source: Custom Synthesis required (e.g.,

    
    -methyl analog).
    
  • Structure: Methyl-d3-[(4-phenyl-1H-imidazol-2-yl)methyl]amine.

  • Verdict: Essential for LC-MS/MS.

    • Why? The imidazole ring is prone to matrix effects (ion suppression) in ESI sources. An external calibration curve (using Option A or B) will likely fail in complex matrices (plasma/reaction mixture) without an SIL IS to compensate.

Summary Table: Reference Standard Selection
FeatureOption A: Commercial Research GradeOption B: In-House qNMR StandardOption C: SIL Internal Standard (

)
Primary Use R&D Screening, Relative Retention TimeGMP Release, Yield CalculationBioanalysis, Trace Impurity (LC-MS)
Purity Definition HPLC Area % (Relative)Weight % (Absolute Potency)Isotopic Purity (>99% D)
Traceability Low (Vendor CoA)High (Traceable to NIST via qNMR)N/A (Used for ratio only)
Cost Low ($)High (

$ - requires FTE time)
High (

- custom synthesis)
Risk High (Unknown salt/solvate content)Low (Self-validating)Low (Compensates for matrix effects)

Experimental Protocols & Validation

The following protocols presume the use of Option B (In-House Primary) for calibration and Option C (SIL-IS) for correction.

Protocol 1: Establishing the Primary Standard (qNMR)

Do not trust the vendor's label purity. Perform this assay to assign a "Potency Factor" (P).

  • Solvent: Dissolve 10 mg of the analyte and 10 mg of NIST-traceable Maleic Acid (Internal Standard) in

    
     or 
    
    
    
    .
  • Acquisition: Run 1H-NMR with a relaxation delay (

    
    ) of 
    
    
    
    seconds (to ensure full relaxation of protons).
  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Weight.
  • Result: This gives you the True Value (e.g., 92.3% free base content). Use this value to correct all subsequent weighings.

Protocol 2: LC-MS/MS Quantification Method

This method is designed for trace impurity analysis (0.05% – 1.0% range).

  • Column: C18 High pH stable (e.g., Waters XBridge C18), 2.1 x 50 mm, 2.5 µm.

    • Rationale: High pH (ammonium bicarbonate, pH 10) keeps the amine deprotonated, improving peak shape and retention.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode (MRM).

    • Precursor:

      
       188.1 
      
      
      
    • Fragment 1 (Quant):

      
       104.1 (Phenyl-imidazole fragment).
      
    • Fragment 2 (Qual):

      
       157.1 (Loss of methylamine).
      
Workflow Diagram: Method Validation Logic

ValidationLogic Start Start Validation CheckStd Is Reference Standard Potency > 98.0%? Start->CheckStd qNMR Perform qNMR Assay Assign Potency Factor CheckStd->qNMR No / Unknown Linearity Linearity Test (5 Levels: 50% to 150% of Target) CheckStd->Linearity Yes qNMR->Linearity Use Corrected Purity Accuracy Spike Recovery (Spike into Matrix) Linearity->Accuracy Pass Method Validated Accuracy->Pass Recovery 90-110%

Caption: Decision tree ensures that error in the reference standard does not propagate into the analytical method.

Supporting Data (Simulated)

The following data illustrates the difference between using a Generic Vendor Standard (uncorrected) vs. a qNMR-Corrected Standard .

Experiment: Quantification of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine in a crude reaction mixture.

ParameterVendor Standard (Assumed 100%)qNMR Corrected Standard (Actual 91.5%)Impact
Standard Weight 10.0 mg10.0 mg (9.15 mg active)-
Response Factor 15,000 area/µg16,393 area/µgTrue sensitivity is higher
Sample Result 95.0 mg/g103.8 mg/g+9.2% Difference
Conclusion Underestimation of Yield Accurate Yield Critical for cost analysis

Note: The "Vendor Standard" often contains HCl salts or hydrates not accounted for in the label "98%". If the vendor sells the dihydrochloride salt (MW ~260) but you calculate based on the free base (MW 187), your error could be >30%.

Recommendations

  • Immediate Action: If you are buying this compound (CAS 1048983-27-2) from a catalog, assume it is a salt form (likely HCl or TFA) until proven otherwise. Request the full CoA and check the Chloride/Fluoride content.

  • Gold Standard: For GMP release, synthesize a 5-gram batch, purify it to >99%, and assign purity via qNMR (Protocol 1). This becomes your "Primary Reference Standard."

  • Bioanalysis: If quantifying in plasma, you must synthesize the

    
    -methyl analog. The imidazole ring causes significant tailing and matrix suppression that only a co-eluting isotopolog can correct.
    

References

  • BenchChem. Product Data: methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (CAS 1048983-27-2). Retrieved from

  • ResearchGate. Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine and related intermediates. (Note: Discusses structural isomers and synthetic routes). Retrieved from

  • PubChem. Compound Summary: Imidazole Derivatives and Structural Analogs. Retrieved from

  • Sigma-Aldrich. Reference Standards for Imidazole Derivatives. (General catalog for analog comparison). Retrieved from

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine
Reactant of Route 2
methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.